Bromo-PEG6-Boc
説明
Structure
2D Structure
特性
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37BrO8/c1-19(2,3)28-18(21)4-6-22-8-10-24-12-14-26-16-17-27-15-13-25-11-9-23-7-5-20/h4-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRDORXGTMATBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37BrO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Bromo-PEG6-Boc: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of therapeutic intervention, the advent of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift from traditional occupancy-driven pharmacology to an event-driven mechanism of targeted protein degradation. At the heart of these heterobifunctional molecules lies the linker, a critical component that bridges a target protein-binding ligand with an E3 ubiquitin ligase-recruiting moiety. This technical guide provides a comprehensive overview of Bromo-PEG6-Boc, a widely utilized polyethylene glycol (PEG)-based linker, detailing its chemical properties, primary function in PROTAC synthesis, and the experimental methodologies for its application.
This compound: Chemical Identity and Core Function
This compound is a heterobifunctional linker composed of a six-unit polyethylene glycol chain functionalized with a terminal bromine atom and a tert-butyloxycarbonyl (Boc)-protected amine. The PEG chain imparts favorable physicochemical properties, such as increased hydrophilicity and improved solubility, to the resulting PROTAC molecule. The terminal bromine serves as a reactive handle for conjugation to a nucleophilic group on a target protein or E3 ligase ligand, while the Boc-protected amine provides a stable, masked reactive site that can be deprotected under acidic conditions for subsequent conjugation.
The primary function of this compound is to serve as a versatile building block in the modular synthesis of PROTACs. Its defined length and flexible nature allow for the spatial orientation of the two ligands to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase, a crucial step for subsequent ubiquitination and proteasomal degradation of the target protein.
Quantitative Data
The following tables summarize the key quantitative data for this compound and the general impact of PEG linkers on the physicochemical properties of PROTACs.
| Property | Value | Reference |
| Chemical Name | tert-butyl (2-(2-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate | N/A |
| Molecular Formula | C19H37BrO8 | [] |
| Molecular Weight | 473.40 g/mol | [] |
| CAS Number | 1393330-41-0 | [] |
| Appearance | Colorless to pale yellow oil/liquid | N/A |
| Solubility | Soluble in DMSO | N/A |
| Purity | Typically >95% | N/A |
| Physicochemical Property | Impact of PEG Linker | Reference |
| Solubility | Increases aqueous solubility | [2][3] |
| Lipophilicity (LogP) | Generally decreases | [4] |
| Cell Permeability | Can be modulated; not a direct correlation | [4] |
| Metabolic Stability | Generally good, but can be susceptible to oxidation | [3] |
| Flexibility | High, allowing for optimal ternary complex formation | [3] |
Experimental Protocols
Representative Protocol: Solid-Phase Synthesis of a PROTAC using this compound
This protocol describes a general workflow for the synthesis of a PROTAC where an E3 ligase ligand is first immobilized on a solid support, followed by the sequential addition of the this compound linker and the target protein ligand.
Materials:
-
E3 ligase ligand with a suitable functional group for immobilization (e.g., a carboxylic acid).
-
Solid support resin (e.g., aminomethyl polystyrene resin).
-
This compound.
-
Target protein ligand with a nucleophilic functional group (e.g., a primary amine or thiol).
-
Coupling reagents (e.g., HATU, HOBt).
-
Bases (e.g., DIPEA).
-
Solvents (e.g., DMF, DCM).
-
Deprotection reagent (e.g., TFA in DCM).
-
Cleavage cocktail (e.g., TFA/water/TIPS).
-
Analytical and preparative HPLC.
-
Mass spectrometer.
Procedure:
-
Immobilization of E3 Ligase Ligand:
-
Swell the aminomethyl resin in DMF.
-
In a separate vessel, activate the carboxylic acid of the E3 ligase ligand with HATU and HOBt in the presence of DIPEA in DMF.
-
Add the activated E3 ligase ligand solution to the swollen resin and shake at room temperature for 16-24 hours.
-
Wash the resin extensively with DMF, DCM, and methanol, and dry under vacuum.
-
-
Linker Coupling:
-
Swell the E3 ligase-functionalized resin in DMF.
-
To the resin, add a solution of this compound (2-3 equivalents) and a non-nucleophilic base such as DIPEA (4-6 equivalents) in DMF.
-
Shake the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress using a test cleavage and LC-MS analysis.
-
Wash the resin thoroughly with DMF, DCM, and methanol, and dry under vacuum.
-
-
Boc Deprotection:
-
Treat the resin with a solution of 20-50% TFA in DCM for 1-2 hours to remove the Boc protecting group from the linker, exposing the terminal amine.
-
Wash the resin with DCM, neutralize with a 10% solution of DIPEA in DCM, and then wash again with DCM and DMF.
-
-
Target Protein Ligand Coupling:
-
Activate the carboxylic acid of the target protein ligand (if applicable) using coupling reagents as in step 1.
-
Add the activated target protein ligand solution to the resin and shake at room temperature for 16-24 hours.
-
Alternatively, if the target protein ligand has a nucleophilic handle, it can be coupled to the deprotected amine via other conjugation chemistries.
-
-
Cleavage and Purification:
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the PROTAC from the solid support.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude PROTAC using preparative reverse-phase HPLC.
-
Characterize the final product by LC-MS and NMR.
-
Protocol for Ternary Complex Formation Assay (Representative)
Several biophysical techniques can be used to assess the formation of the PROTAC-induced ternary complex (Target Protein - PROTAC - E3 Ligase). A common method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Materials:
-
Purified, tagged target protein (e.g., His-tagged).
-
Purified, tagged E3 ligase complex (e.g., GST-tagged).
-
TR-FRET donor antibody (e.g., anti-His-Terbium).
-
TR-FRET acceptor antibody (e.g., anti-GST-d2).
-
Synthesized PROTAC.
-
Assay buffer.
-
Microplate reader capable of TR-FRET measurements.
Procedure:
-
Prepare a serial dilution of the PROTAC in the assay buffer.
-
In a suitable microplate, add the target protein, E3 ligase complex, and the PROTAC dilutions.
-
Add the TR-FRET donor and acceptor antibodies to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 1-4 hours) to allow for complex formation and antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader by exciting the donor and measuring emission from both the donor and acceptor.
-
Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the concentration-dependent formation of the ternary complex.
Mandatory Visualizations
Signaling Pathway of PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Development
Caption: A typical workflow for the design and evaluation of PROTACs.
Conclusion
This compound is a fundamental and versatile tool in the development of PROTACs. Its well-defined structure and the advantageous properties conferred by the PEG chain make it an attractive choice for researchers aiming to synthesize novel protein degraders. The ability to modulate the physicochemical properties of PROTACs through the rational selection of linkers like this compound is a critical aspect of designing effective and drug-like therapeutic agents. This technical guide provides a foundational understanding of this compound, offering valuable insights into its application for professionals in the field of drug discovery and development.
References
An In-depth Technical Guide to Bromo-PEG6-Boc: Structure, Properties, and Applications in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bromo-PEG6-Boc, a heterobifunctional linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical structure, physicochemical properties, and its application in bioconjugation, with a focus on the synthesis of PROTACs for targeted protein degradation. Detailed experimental protocols, safety and handling information, and a visualization of its role in PROTAC-mediated protein degradation are also included.
Chemical Structure and Properties
This compound is a polyethylene glycol (PEG)-based linker that features a bromine atom at one end and a tert-butyloxycarbonyl (Boc)-protected amine at the other.[1] This bifunctional nature allows for the sequential conjugation of two different molecular entities, making it an invaluable tool in the construction of complex molecules like PROTACs.[2][3]
The structure of this compound consists of a hexaethylene glycol spacer, which enhances the solubility and pharmacokinetic properties of the final conjugate.[4] The terminal bromine atom serves as a reactive handle for nucleophilic substitution, readily reacting with amines, thiols, and other nucleophiles.[5] The Boc-protected amine provides a stable, yet easily deprotectable, functional group for subsequent conjugation steps.[6][7]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1393330-41-0 | [2][3] |
| Molecular Formula | C₁₉H₃₇BrO₈ | [2][3] |
| Molecular Weight | 473.40 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | [2] |
| Purity | ≥97.0% | [2] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [2][3] |
| Storage (Pure form) | -20°C for 3 years, 4°C for 2 years | [2][3] |
| Storage (In solvent) | -80°C for 6 months, -20°C for 1 month | [2] |
Experimental Protocols
The utility of this compound lies in its ability to participate in sequential conjugation reactions. The following are generalized protocols for the key transformations involving this linker.
Reaction with Nucleophiles (e.g., Amines or Thiols)
The bromine atom of this compound is a good leaving group, facilitating nucleophilic substitution reactions with primary or secondary amines and thiols. This reaction is typically the first step in PROTAC synthesis, where the linker is conjugated to a ligand for either the target protein or the E3 ligase.
General Protocol:
-
Dissolve the amine- or thiol-containing ligand (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (2-3 equivalents), to the solution.
-
Add this compound (1-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by an appropriate technique (e.g., LC-MS or TLC).
-
Upon completion, the reaction mixture can be worked up by dilution with water and extraction with an organic solvent (e.g., ethyl acetate).
-
The crude product is then purified by column chromatography on silica gel.
Deprotection of the Boc Group
The Boc protecting group is stable under the conditions of the nucleophilic substitution but can be readily removed under acidic conditions to reveal the primary amine.[6][7]
General Protocol:
-
Dissolve the Boc-protected conjugate in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, typically trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or hydrochloric acid (e.g., 4M in 1,4-dioxane).[7]
-
Stir the reaction at room temperature for 1-2 hours, or until deprotection is complete (monitored by LC-MS or TLC).
-
The solvent and excess acid are typically removed under reduced pressure.
-
The resulting amine salt can be used directly in the next step or neutralized with a base if the free amine is required.
Amide Bond Formation
The newly exposed amine can be coupled with a carboxylic acid-containing molecule (the second ligand for the PROTAC) using standard peptide coupling reagents.
General Protocol:
-
Dissolve the carboxylic acid-containing ligand (1 equivalent) in a suitable aprotic solvent such as DMF.
-
Add a peptide coupling reagent such as HATU, HBTU, or EDC (1-1.2 equivalents) and a non-nucleophilic base like DIPEA (2-3 equivalents).
-
Add the deprotected amine-linker conjugate (as a salt or free amine, 1 equivalent) to the activated carboxylic acid solution.
-
Stir the reaction at room temperature until amide bond formation is complete (monitored by LC-MS or TLC).
-
The reaction is worked up by dilution with water and extraction with an organic solvent.
-
The final PROTAC molecule is purified by preparative HPLC.
Application in PROTAC Synthesis
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[2][] A PROTAC consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[9][10]
This compound is an ideal linker for PROTAC synthesis due to its length, flexibility, and the orthogonal reactivity of its two functional groups. The PEG spacer helps to improve the solubility and cell permeability of the final PROTAC molecule, which is often a challenge for these relatively large molecules.[11]
The synthesis of a PROTAC using this compound typically follows the sequential steps outlined in the experimental protocols section. The order of addition of the POI ligand and the E3 ligase ligand can be varied depending on the specific chemistry of the ligands.
Safety and Handling
The following safety information is derived from the Safety Data Sheet (SDS) for this compound.[12]
-
Hazard Classification:
-
Signal Word: Warning[12]
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[12]
-
P264: Wash hands thoroughly after handling.[12]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[12]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[12]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]
-
-
Handling:
-
Use in a well-ventilated area.[12]
-
Avoid contact with skin, eyes, and clothing.
-
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
-
Visualization of PROTAC Mechanism of Action
The following diagram illustrates the general workflow for the synthesis of a PROTAC molecule using this compound and its subsequent mechanism of action in inducing targeted protein degradation.
Caption: PROTAC Synthesis and Mechanism of Action.
This guide provides a foundational understanding of this compound for researchers engaged in the development of targeted protein degraders and other complex bioconjugates. The information presented herein should facilitate the effective use of this versatile linker in advancing drug discovery and chemical biology research.
References
- 1. This compound | Bromo-peg6-t-butyl ester | Bromides | Ambeed.com [ambeed.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 9. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. benchchem.com [benchchem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
The Strategic Role of the Boc Protecting Group in Bromo-PEG6-Boc: A Technical Guide for Researchers
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the pivotal role of the tert-butyloxycarbonyl (Boc) protecting group in the bifunctional linker, Bromo-PEG6-Boc. This document outlines its significance in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates, providing detailed experimental protocols and quantitative data to support laboratory applications.
In the landscape of modern drug discovery, particularly in the burgeoning field of targeted protein degradation, precision and control at the molecular level are paramount. This compound has emerged as a valuable heterobifunctional linker, instrumental in the synthesis of PROTACs. The strategic incorporation of the Boc protecting group is central to its utility, enabling a modular and controlled approach to the assembly of these complex molecules. This guide delves into the technical nuances of the Boc group's function, offering practical insights for its application in research and development.
The Core Function: A Temporary Shield for Controlled Synthesis
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group widely employed in organic synthesis to temporarily block a reactive amine functional group. In the context of this compound, the Boc group protects the terminal amine of the hexaethylene glycol (PEG6) chain. This protection is critical for preventing undesired side reactions during the initial synthetic steps, where the bromo end of the linker is intended to react with a nucleophile, typically a functional group on a protein of interest (POI) ligand.
By masking the amine, the Boc group ensures that the linker's reactivity is directed exclusively to the bromo-terminus. This regioselectivity is fundamental to the stepwise and controlled construction of PROTACs, which are comprised of a POI-binding ligand, an E3 ligase-recruiting ligand, and the interconnecting linker.
Stability and Orthogonal Deprotection: Key Advantages in Multi-step Synthesis
The Boc group exhibits notable stability under a range of reaction conditions, including basic and nucleophilic environments. This robustness allows for a variety of chemical transformations to be performed on other parts of the molecule without premature cleavage of the protecting group.
Crucially, the Boc group can be removed under mild acidic conditions, a process known as deprotection. This "orthogonality" is a significant advantage in multi-step syntheses, as it allows for the selective deprotection of the amine at the desired stage without affecting other acid-sensitive protecting groups that may be present on the POI or E3 ligase ligands.
Quantitative Data Summary
The efficiency of both the coupling and deprotection steps is critical for the overall yield and purity of the final bioconjugate. Below is a summary of typical reaction conditions and expected outcomes.
| Parameter | Williamson Ether Synthesis (Alkylation) | Boc Deprotection |
| Reactants | This compound, Phenolic POI Ligand | Boc-protected PEG6-amine conjugate |
| Reagents | K₂CO₃ or Cs₂CO₃ (base) | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) |
| Solvent | Acetonitrile (ACN) or Dimethylformamide (DMF) | Dichloromethane (DCM) |
| Temperature | Room Temperature to 60 °C | 0 °C to Room Temperature |
| Reaction Time | 4 - 12 hours | 1 - 2 hours |
| Typical Yield | 50 - 95%[1] | >90%[2] |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis for PROTAC Linker Conjugation
This protocol describes the alkylation of a phenolic hydroxyl group on a protein of interest (POI) ligand with this compound.
Materials:
-
This compound
-
POI ligand with a phenolic hydroxyl group
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the phenolic POI ligand (1 equivalent) in anhydrous ACN or DMF, add K₂CO₃ or Cs₂CO₃ (2-3 equivalents).
-
Stir the suspension under an inert atmosphere (N₂ or Ar) at room temperature for 15-30 minutes.
-
Add a solution of this compound (1.1-1.5 equivalents) in the same anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature or heat to 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected POI-linker conjugate.
Protocol 2: Boc Deprotection to Reveal the Terminal Amine
This protocol details the removal of the Boc protecting group to expose the primary amine for subsequent conjugation with an E3 ligase ligand.
Materials:
-
Boc-protected POI-linker conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected POI-linker conjugate (1 equivalent) in DCM (0.1-0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours). The disappearance of the tert-butyl proton signal at ~1.4 ppm in ¹H NMR can also be used for monitoring.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The resulting amine-functionalized POI-linker is often obtained as a TFA salt and can be used in the next step without further purification, or it can be neutralized with a mild base if required for subsequent reactions.
Mandatory Visualizations
Caption: Logical workflow for PROTAC synthesis.
Caption: PROTAC signaling pathway.
Conclusion
The Boc protecting group in this compound is not merely a passive component but an active enabler of sophisticated bioconjugation strategies. Its stability, ease of removal under specific conditions, and role in ensuring regioselective reactions make it an indispensable tool for the rational design and synthesis of PROTACs and other complex biomolecules. This guide provides the foundational knowledge and practical protocols to empower researchers in harnessing the full potential of this compound in their drug discovery endeavors.
References
The Strategic Importance of the PEG6 Linker in Bromo-PEG6-Boc: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted therapeutics has revolutionized modern medicine, with modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) offering unprecedented precision in treating a myriad of diseases. Central to the design and efficacy of these complex molecules is the linker, a component that bridges the targeting moiety to the therapeutic payload or E3 ligase recruiter. Among the various linker technologies, polyethylene glycol (PEG) linkers have garnered significant attention for their ability to impart favorable physicochemical and pharmacokinetic properties. This technical guide delves into the core significance of the PEG6 linker within the context of the heterobifunctional molecule, Bromo-PEG6-Boc, a valuable building block in the synthesis of next-generation therapeutics.
Core Principles of the PEG6 Linker in Advanced Therapeutics
This compound is a heterobifunctional linker composed of a six-unit polyethylene glycol chain, flanked by a bromine (Br) atom at one end and a tert-butyloxycarbonyl (Boc)-protected amine at the other. This specific architecture makes it a versatile tool for covalently linking different molecular entities. The PEG6 component, in particular, plays a multifaceted role that is critical to the overall performance of the final conjugate.[1][2]
The fundamental advantages conferred by the PEG6 linker stem from its inherent properties:
-
Enhanced Hydrophilicity and Solubility: A primary challenge in the development of complex biologics and large molecule drugs is their often-poor solubility in aqueous environments. The repeating ethylene glycol units of the PEG6 linker are hydrophilic, which significantly improves the water solubility of the entire conjugate.[2][3] This is crucial for preventing aggregation, a common issue that can lead to reduced efficacy and potential immunogenicity.[4]
-
Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy for extending the in-vivo half-life of therapeutics. The PEG6 linker contributes to an increased hydrodynamic radius of the conjugate, which can reduce renal clearance and prolong circulation time.[4] This extended exposure can lead to greater accumulation of the therapeutic at the target site.
-
Biocompatibility and Reduced Immunogenicity: PEG is known for its low toxicity and minimal immunogenicity. By incorporating a PEG6 linker, the resulting conjugate is often "shielded" from the immune system, reducing the likelihood of an adverse immune response.[4]
-
Optimized Spatial Orientation: The flexibility and defined length of the PEG6 linker provide critical spatial separation between the conjugated molecules. In PROTACs, this spacing is essential for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2][5] In ADCs, it can prevent steric hindrance between the antibody and the payload, ensuring proper target engagement and payload delivery.
The PEG6 Linker in PROTAC Design and Function
PROTACs are innovative therapeutic agents that hijack the body's own ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1] A PROTAC molecule consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The linker's role in PROTAC efficacy cannot be overstated, as it directly influences the formation of the key ternary complex.[6][7]
The PEG6 linker in this compound offers a balance of flexibility and length that is often optimal for PROTAC function. A linker that is too short may create steric clashes, preventing the target protein and E3 ligase from coming together effectively. Conversely, an excessively long linker can lead to an entropic penalty, destabilizing the ternary complex. The defined length of the PEG6 linker allows for a more controlled and predictable spatial arrangement, increasing the probability of productive ternary complex formation.[8]
PROTAC Signaling Pathway
Caption: PROTAC-mediated protein degradation pathway.
The PEG6 Linker in Antibody-Drug Conjugate (ADC) Development
ADCs are targeted cancer therapies that consist of a monoclonal antibody conjugated to a potent cytotoxic payload via a linker. The linker is a critical determinant of the ADC's stability, safety, and efficacy. The use of PEG linkers, such as the PEG6 moiety in this compound, has become increasingly prevalent in ADC design.[4]
The hydrophilicity of the PEG6 linker helps to mitigate the hydrophobicity of many cytotoxic payloads, reducing the propensity for ADC aggregation, which can lead to rapid clearance and potential immunogenicity.[4] Furthermore, the defined length of the PEG6 linker can influence the drug-to-antibody ratio (DAR) that can be achieved without compromising the stability and solubility of the ADC.
Quantitative Data on the Impact of PEG Linkers
While specific quantitative data for this compound is not extensively published, the impact of PEG linker length on the properties of PROTACs and ADCs has been documented in the literature. The following tables summarize representative data for molecules containing PEG linkers of varying lengths, including those with six PEG units.
Table 1: Physicochemical Properties of Representative PROTACs with Varying PEG Linker Lengths
| PROTAC | Linker Composition | Molecular Weight (Da) | cLogP |
| PROTAC A | Alkyl Chain (12 atoms) | 850 | 5.2 |
| PROTAC B | PEG3 Linker | 920 | 4.1 |
| PROTAC C | PEG6 Linker | 1052 | 3.0 |
| PROTAC D | PEG12 Linker | 1316 | 1.8 |
Note: Data is illustrative and compiled from various sources in the literature. cLogP (calculated log P) is an indicator of lipophilicity.
Table 2: In Vitro Efficacy of Representative PROTACs with Varying PEG Linker Lengths
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC 1 | 12 (Alkyl) | 150 | 85 |
| PROTAC 2 | 16 (PEG4 ) | 50 | 95 |
| PROTAC 3 | 22 (PEG6 ) | 25 | 98 |
| PROTAC 4 | 34 (PEG10) | 80 | 90 |
Note: Data is illustrative and compiled from various sources in the literature. DC50 is the concentration for 50% maximal degradation. Dmax is the maximum percentage of degradation.[8]
Table 3: Pharmacokinetic Properties of Representative ADCs with Different Linkers
| ADC | Linker Type | Drug-to-Antibody Ratio (DAR) | Plasma Half-life (hours) |
| ADC X | SMCC (hydrophobic) | 4 | 120 |
| ADC Y | PEG4 | 8 | 150 |
| ADC Z | PEG8 | 8 | 180 |
Note: Data is illustrative and compiled from various sources in the literature.
Experimental Protocols
The following are generalized protocols for the synthesis of PROTACs and ADCs that can utilize a heterobifunctional linker such as this compound.
General Protocol for PROTAC Synthesis using this compound
This protocol outlines a two-step synthesis where this compound is sequentially conjugated to a target protein ligand and an E3 ligase ligand.
Step 1: Conjugation of this compound to the Target Protein Ligand
-
Deprotection of the Boc Group: Dissolve this compound in a suitable solvent (e.g., dichloromethane). Add an excess of an acid, such as trifluoroacetic acid (TFA), and stir at room temperature for 1-2 hours to remove the Boc protecting group, yielding the free amine. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purification: Upon completion, evaporate the solvent and excess acid under reduced pressure. The resulting crude amine can be purified by flash chromatography or preparative high-performance liquid chromatography (HPLC).
-
Coupling to Target Ligand: Dissolve the purified amino-PEG6-Br and the target protein ligand (containing a carboxylic acid) in an anhydrous aprotic solvent (e.g., dimethylformamide - DMF). Add a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA). Stir the reaction at room temperature overnight.
-
Purification: Purify the resulting conjugate (Target Ligand-PEG6-Br) by preparative HPLC.
Step 2: Conjugation to the E3 Ligase Ligand
-
Reaction Setup: Dissolve the purified Target Ligand-PEG6-Br and the E3 ligase ligand (containing a nucleophilic group, such as a phenol or thiol) in a suitable solvent (e.g., DMF or acetonitrile). Add a base (e.g., potassium carbonate or cesium carbonate) to facilitate the nucleophilic substitution reaction.
-
Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 60-80 °C) for several hours to overnight, monitoring the reaction progress by LC-MS.
-
Final Purification: Once the reaction is complete, purify the final PROTAC molecule by preparative HPLC to obtain a highly pure product.
General Protocol for ADC Synthesis using a PEG6 Linker
This protocol describes a common method for conjugating a drug payload to an antibody via a maleimide-functionalized PEG6 linker. While this compound would require modification to introduce a maleimide group, this protocol illustrates the general workflow.
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) in a suitable buffer (e.g., phosphate-buffered saline - PBS) at 37 °C for 1-2 hours. This exposes free thiol groups for conjugation.
-
Linker-Payload Preparation: Prepare a solution of the maleimide-PEG6-payload conjugate in a co-solvent such as dimethyl sulfoxide (DMSO).
-
Conjugation Reaction: Add the maleimide-PEG6-payload solution to the reduced antibody solution. The molar excess of the linker-payload will determine the final drug-to-antibody ratio (DAR). Allow the reaction to proceed at room temperature for 1-2 hours.
-
Quenching: Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups.
-
Purification: Purify the resulting ADC using a suitable chromatography method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC), to remove unconjugated payload, linker, and any aggregates.
-
Characterization: Characterize the purified ADC for DAR, purity, and aggregation using techniques like UV-Vis spectroscopy, HIC-HPLC, and SEC-HPLC.
Experimental Workflow for PROTAC Synthesis and Evaluation
Caption: A generalized workflow for the synthesis and evaluation of a PROTAC.
Conclusion
The PEG6 linker, as exemplified by its inclusion in the versatile building block this compound, is a critical component in the design of advanced therapeutics such as PROTACs and ADCs. Its ability to enhance solubility, improve pharmacokinetic profiles, and provide optimal spatial orientation for molecular interactions makes it an indispensable tool for drug developers. While the "trial and error" approach to linker design is still prevalent, a deeper understanding of the structure-activity relationships of different linker types, including the well-characterized PEG6 linker, is paving the way for more rational and efficient drug design. As the fields of targeted protein degradation and antibody-drug conjugates continue to evolve, the strategic implementation of precisely engineered linkers like this compound will undoubtedly play a pivotal role in the development of safer and more effective medicines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]
- 5. precisepeg.com [precisepeg.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Bromo-PEG6-Boc: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG6-Boc is a heterobifunctional linker molecule widely employed in the field of chemical biology and drug discovery. Its structure, featuring a bromo group, a hexaethylene glycol (PEG6) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine, makes it a versatile tool for the synthesis of complex bioconjugates. This guide provides a comprehensive overview of the molecular properties of this compound, its primary applications, and detailed experimental protocols for its use, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Molecular Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development. The following table summarizes its key molecular data.
| Property | Value | Citation(s) |
| Molecular Formula | C19H37BrO8 | [1][2] |
| Molecular Weight | 473.40 g/mol | [1][2] |
| CAS Number | 1393330-41-0 | [1][2] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [1] |
| Storage Conditions | Store at -20°C for long-term stability | [1][2] |
Primary Application: A Versatile Linker in PROTAC Synthesis
The principal application of this compound lies in its use as a flexible linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial as it dictates the distance and orientation between the target protein and the E3 ligase, which in turn influences the efficiency of ternary complex formation and target degradation.
The this compound molecule offers several advantages as a PROTAC linker:
-
Flexibility: The hexaethylene glycol chain provides significant flexibility, allowing for optimal positioning of the two binding moieties of the PROTAC.
-
Hydrophilicity: The PEG spacer enhances the aqueous solubility of the final PROTAC molecule, which is often a challenge for these relatively large and complex structures.
-
Bifunctionality: The terminal bromo group and the Boc-protected amine provide two distinct reactive handles for sequential conjugation with a target protein ligand and an E3 ligase ligand.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in the synthesis of a PROTAC targeting the BRD4 protein, a well-established therapeutic target in oncology.
Protocol 1: Deprotection of the Boc Group
The tert-butyloxycarbonyl (Boc) protecting group on the amine must be removed to allow for subsequent conjugation.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in a minimal amount of DCM in a round-bottom flask.
-
Add an excess of TFA (typically 20-50% v/v in DCM) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected bromo-PEG6-amine.
Protocol 2: Conjugation to an E3 Ligase Ligand (e.g., a derivative of Thalidomide)
The deprotected bromo-PEG6-amine can be conjugated to a suitable E3 ligase ligand, such as a carboxylic acid derivative of pomalidomide.
Materials:
-
Deprotected bromo-PEG6-amine
-
Pomalidomide-carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
High-performance liquid chromatography (HPLC) for purification
Procedure:
-
Dissolve the pomalidomide-carboxylic acid, deprotected bromo-PEG6-amine, and HATU in anhydrous DMF.
-
Add DIPEA to the reaction mixture and stir at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the bromo-PEG6-pomalidomide conjugate.
Protocol 3: Conjugation to a Target Protein Ligand (e.g., JQ1 derivative)
The bromo-terminated end of the linker can then be reacted with a nucleophilic group on the target protein ligand, such as a phenol or thiol.
Materials:
-
Bromo-PEG6-pomalidomide conjugate
-
A suitable JQ1 derivative with a free phenol or thiol group
-
Potassium carbonate (K2CO3) or a similar base
-
Anhydrous DMF
Procedure:
-
Dissolve the bromo-PEG6-pomalidomide conjugate and the JQ1 derivative in anhydrous DMF.
-
Add an excess of potassium carbonate to the reaction mixture.
-
Stir the reaction at an elevated temperature (e.g., 60-80 °C) overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the final PROTAC molecule by preparative HPLC.
Mandatory Visualizations
PROTAC Synthesis Workflow
Caption: A generalized workflow for the synthesis of a BRD4-targeting PROTAC using this compound.
PROTAC Mechanism of Action: BRD4 Degradation
References
An In-depth Technical Guide to the Synthesis and Characterization of Bromo-PEG6-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG6-Boc is a hetero-bifunctional polyethylene glycol (PEG) linker of discrete length, playing a crucial role in modern drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of this compound. The inclusion of a hexaethylene glycol (PEG6) spacer enhances the aqueous solubility and pharmacokinetic properties of the resulting conjugates, while the terminal bromo and Boc-protected amine functionalities allow for sequential and specific conjugation to two different molecular entities.
Synthesis of this compound
The synthesis of this compound can be conceptualized as a multi-step process starting from a commercially available PEG derivative. A plausible and commonly employed synthetic route involves the initial protection of one terminus of a PEG chain, followed by the functionalization of the other terminus.
Experimental Protocol: Synthesis of this compound
Materials:
-
N-Boc-amino-PEG6-alcohol
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a solution of N-Boc-amino-PEG6-alcohol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C (ice bath), add triphenylphosphine (1.5 equivalents).
-
Bromination: While stirring, add carbon tetrabromide (1.5 equivalents) portion-wise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound as a colorless to pale yellow oil.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Quantitative Data Summary
| Parameter | Expected Value |
| Molecular Formula | C₁₉H₃₇BrO₈ |
| Molecular Weight | 473.40 g/mol |
| Appearance | Colorless to pale yellow oil |
| Purity (by HPLC) | ≥95% |
| ¹H NMR (CDCl₃, 400 MHz) | See Table 2 |
| ¹³C NMR (CDCl₃, 100 MHz) | See Table 3 |
| FT-IR (neat) | See Table 4 |
| Mass Spectrometry (ESI+) | m/z [M+Na]⁺ calculated: 496.16, found: ~496.2 |
Table 1: Summary of key quantitative data for this compound.
Experimental Protocols for Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
Data Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration values to confirm the presence of the Boc protecting group, the PEG chain, and the terminal bromo functionality.
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(CH₃)₃ (Boc) | ~1.44 | s | 9H |
| -NH- | ~5.0 (broad) | s | 1H |
| -CH₂-Br | ~3.45 | t | 2H |
| PEG backbone (-O-CH₂-CH₂-) | 3.60 - 3.75 | m | 20H |
| -CH₂-NH-Boc | ~3.30 | q | 2H |
Table 2: Expected ¹H NMR data for this compound in CDCl₃.
| Assignment | Expected Chemical Shift (δ, ppm) |
| -C (CH₃)₃ (Boc) | ~28.4 |
| -C (CH₃)₃ (Boc) | ~79.0 |
| PEG backbone (-O-C H₂-C H₂-) | ~70.0 - 71.5 |
| -C H₂-Br | ~30.5 |
| -C H₂-NH-Boc | ~40.3 |
| -C=O (Boc) | ~156.0 |
Table 3: Expected ¹³C NMR data for this compound in CDCl₃.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: A small drop of the neat liquid sample is placed between two potassium bromide (KBr) plates.
-
Instrumentation: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amide) | ~3350 | Medium |
| C-H Stretch (alkane) | 2850-2950 | Strong |
| C=O Stretch (carbamate) | ~1710 | Strong |
| N-H Bend (amide) | ~1520 | Medium |
| C-O-C Stretch (ether) | ~1100 | Strong |
| C-Br Stretch | ~650 | Medium |
Table 4: Expected FT-IR absorption bands for this compound.
3. Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion. The observation of the [M+Na]⁺ adduct is common for PEGylated compounds.
Application in PROTAC Synthesis
This compound is a valuable building block for the synthesis of PROTACs. The bromo- and Boc-protected amine termini allow for the sequential attachment of a ligand for an E3 ubiquitin ligase and a ligand for the target protein of interest (POI).
General Workflow for PROTAC Synthesis using this compound
The synthesis typically proceeds in a stepwise manner. First, one of the ligands is coupled to the bromo- end of the linker via a nucleophilic substitution reaction. Subsequently, the Boc protecting group is removed under acidic conditions to reveal a primary amine, which is then coupled to the second ligand using standard amide bond formation chemistry.
Caption: A generalized workflow for the synthesis of a PROTAC molecule using this compound.
PROTAC Mechanism of Action
Once synthesized, the PROTAC molecule can enter a cell and simultaneously bind to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
A Technical Guide to Bromo-PEG6-Boc: A Versatile Linker for Proteolysis-Targeting Chimeras
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Bromo-PEG6-Boc, a heterobifunctional linker integral to the development of Proteolysis-Targeting Chimeras (PROTACs). This document outlines its chemical properties, supplier information, and a representative experimental protocol for its application in PROTAC synthesis. Furthermore, it details the fundamental mechanism of action of PROTACs facilitated by such linkers.
Core Compound Information
This compound , with the CAS number 1393330-41-0 , is a polyethylene glycol (PEG)-based linker featuring a terminal bromo group and a tert-Butyloxycarbonyl (Boc)-protected amine.[1][2][3][4][5][6][7][8][9][10] This structure allows for the sequential conjugation of two different molecules, a crucial step in the synthesis of heterobifunctional molecules like PROTACs. The PEG chain enhances solubility and provides a flexible spacer between the two conjugated moieties.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 1393330-41-0 | [1][2][3][4][6][7][8][10] |
| Molecular Formula | C19H37BrO8 | [4] |
| Molecular Weight | 473.40 g/mol | [4] |
| Appearance | Liquid | [8] |
| Purity | ≥97.0% | [8] |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C for long-term stability. | [8] |
Supplier Information
A number of chemical suppliers provide this compound for research purposes. A selection of these suppliers is listed below. Please note that availability and pricing are subject to change and should be verified on the suppliers' websites.
| Supplier | Website |
| MedChemExpress | --INVALID-LINK-- |
| TargetMol | --INVALID-LINK-- |
| Ambeed | --INVALID-LINK-- |
| BroadPharm | --INVALID-LINK--[11] |
| Meilunbio | --INVALID-LINK-- |
PROTAC Synthesis: A Representative Experimental Protocol
The following is a generalized, two-step protocol for the synthesis of a PROTAC using a bromo-PEG linker like this compound. This protocol is adapted from methodologies reported for similar linkers and serves as a representative guide.[2] The synthesis involves the sequential reaction of the linker with a ligand for the protein of interest (POI) and a ligand for an E3 ubiquitin ligase.
Step 1: Coupling of the POI Ligand to the Bromo-PEG-Boc Linker
-
Reaction Setup: In a dry, inert atmosphere (e.g., under argon or nitrogen), dissolve the POI ligand (containing a suitable nucleophilic group, such as a phenol or amine) and this compound in an appropriate anhydrous solvent (e.g., dimethylformamide - DMF).
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, to the reaction mixture to facilitate the nucleophilic substitution reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours to overnight.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride). Extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the POI-PEG6-Boc intermediate.
Step 2: Deprotection and Coupling of the E3 Ligase Ligand
-
Boc Deprotection: Dissolve the purified POI-PEG6-Boc intermediate in a suitable solvent (e.g., dichloromethane - DCM). Add a strong acid, such as trifluoroacetic acid (TFA), to remove the Boc protecting group, exposing the terminal amine. Stir the reaction at room temperature for 1-2 hours.
-
Solvent Removal: Remove the solvent and excess acid under reduced pressure.
-
Coupling Reaction: In a dry, inert atmosphere, dissolve the deprotected POI-PEG6-NH2 intermediate and the E3 ligase ligand (typically containing a carboxylic acid) in an anhydrous solvent like DMF.
-
Coupling Agents: Add a peptide coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA) to facilitate the amide bond formation.
-
Reaction and Purification: Stir the reaction at room temperature for several hours to overnight. Monitor the reaction by LC-MS. Upon completion, the final PROTAC product is purified using preparative high-performance liquid chromatography (HPLC).
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs are bifunctional molecules that harness the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[1][3][12] The this compound linker plays a critical role by connecting the two key components of a PROTAC: a ligand that binds to the protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase.[13]
The mechanism can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex (POI-PROTAC-E3 ligase).[1][7]
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the POI. This results in the formation of a polyubiquitin chain on the surface of the POI.[14]
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and targeted by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins. The proteasome unfolds and proteolytically degrades the POI into small peptides.[12]
-
Recycling: The PROTAC molecule is not degraded in this process and is released to bind to another POI molecule, acting catalytically to induce the degradation of multiple copies of the target protein.[6][12]
Below is a diagram illustrating the PROTAC mechanism of action.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Safety Information
The Safety Data Sheet (SDS) for this compound indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[4] Work should be conducted in a well-ventilated area, such as a fume hood.[4] For detailed safety information, please refer to the SDS provided by the supplier.[4]
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | Bromo-peg6-t-butyl ester | Bromides | Ambeed.com [ambeed.com]
- 10. This compound|T14813|TargetMol | United States | Manufacturer | TargetMol Chemicals Inc. [m.chemicalbook.com]
- 11. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]
- 12. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Bromo-PEG6-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of Bromo-PEG6-Boc, a heterobifunctional PEG-based linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this linker is paramount for its effective handling, reaction setup, and the purification of resulting conjugates.
Core Concept: this compound in PROTAC Synthesis
PROTACs are innovative therapeutic modalities that co-opt the body's own ubiquitin-proteasome system to selectively degrade target proteins. These chimeric molecules consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2][3][4] this compound serves as such a linker, offering a six-unit polyethylene glycol (PEG) spacer that enhances the solubility and provides flexibility to the final PROTAC molecule.[4][5]
The logical workflow for utilizing this compound in PROTAC synthesis is a sequential process. First, the tert-butyloxycarbonyl (Boc) protecting group is removed from the amine end of the linker, which is then coupled to the E3 ligase ligand. Subsequently, the bromo-end of the linker is reacted with the target protein ligand to complete the synthesis of the heterobifunctional PROTAC molecule.
Solubility Profile of this compound
The solubility of this compound is influenced by its structure: a flexible, hydrophilic six-unit PEG chain capped with a hydrophobic Boc group at one end and a bromine atom at the other. The PEG chain generally confers solubility in aqueous and many organic solvents.[6][7]
Quantitative Solubility Data
Specific quantitative solubility data for this compound is limited in publicly available literature. The most definitive data point is for Dimethyl Sulfoxide (DMSO).
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥ 100 | 211.24 | Saturation point not reached. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can affect solubility.[1][8][9][10] |
Qualitative and Predicted Solubility
Based on the general properties of PEGylated molecules and data from similar compounds, a qualitative solubility profile can be inferred.
| Solvent Class | Example Solvents | Predicted Solubility |
| Polar Aprotic | DMF, Acetonitrile | Likely soluble, as these are good solvents for many PEG derivatives.[11] |
| Polar Protic | Water, Ethanol, Methanol | Expected to have some solubility. A similar, shorter linker (Bromo-PEG1-C2-Boc) is highly soluble in water (≥ 100 mg/mL).[12] However, PEG solubility can decrease in alcohols compared to water.[11] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Likely soluble. PEGs are generally very soluble in these solvents.[11] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Poorly soluble to insoluble in diethyl ether.[11] Likely soluble in THF. |
| Nonpolar | Hexane, Toluene | Likely poorly soluble to insoluble. PEGs are generally less soluble in nonpolar solvents.[11] |
Experimental Protocol: Determining Solubility via the Shake-Flask Method
The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[13][14] The following is a detailed protocol that can be adapted for this compound.
Detailed Methodology
1. Materials and Equipment:
-
This compound
-
Selected solvents (HPLC grade)
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer with temperature control
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector
-
Volumetric flasks and pipettes for standard preparation
2. Procedure:
-
Preparation of Standards:
-
Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., DMSO or acetonitrile) to prepare a concentrated stock solution.
-
Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.
-
Analyze these standards by HPLC to generate a calibration curve (Peak Area vs. Concentration).
-
-
Solubility Measurement (Shake-Flask):
-
Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solute remains at equilibrium.
-
Add a known volume of the test solvent to the vial.
-
Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium. Visual inspection should confirm the presence of undissolved this compound.
-
After equilibration, remove the vial and let it stand to allow the solid to settle.
-
To separate the saturated solution from the excess solid, centrifuge the vial at high speed (e.g., 10,000 x g for 10 minutes).
-
Carefully draw the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step is critical to remove any remaining particulate matter.
-
Analyze the filtered, saturated solution by HPLC using the same method as for the calibration standards.
-
-
Quantification:
-
Determine the peak area of this compound in the sample chromatogram.
-
Using the linear regression equation from the calibration curve, calculate the concentration of this compound in the saturated solution.
-
The calculated concentration is the equilibrium solubility of the compound in that specific solvent at the tested temperature. Report the results in mg/mL or mM.
-
This in-depth guide provides researchers with the necessary information to effectively utilize this compound in their experimental workflows, with a clear understanding of its solubility characteristics and a robust protocol for its empirical determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. chempep.com [chempep.com]
- 7. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. creativepegworks.com [creativepegworks.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Storage and Stability of Bromo-PEG6-Boc Solutions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the proper storage and stability of Bromo-PEG6-Boc, a heterobifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these guidelines is critical for ensuring the integrity, purity, and performance of this reagent in research and drug development applications.
Introduction to this compound
This compound is a valuable chemical tool featuring a bromo group for nucleophilic substitution, a six-unit polyethylene glycol (PEG) spacer to enhance solubility and optimize spatial orientation, and a tert-butyloxycarbonyl (Boc) protected amine. The stability of each of these functional components is paramount to the successful synthesis of PROTACs and other bioconjugates. This guide outlines the key factors influencing the stability of this compound solutions and provides recommendations for storage and handling.
Recommended Storage Conditions
Proper storage is the first line of defense against degradation. The following table summarizes the recommended storage conditions for this compound in both its pure form and in solution.
| Form | Storage Temperature | Recommended Duration |
| Pure Compound | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Table 1: Recommended Storage Conditions for this compound.[1]
It is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. When preparing solutions, using a freshly opened, anhydrous solvent such as dimethyl sulfoxide (DMSO) is recommended to minimize hygroscopic effects that can impact solubility and stability.[1]
Key Stability Considerations and Degradation Pathways
The stability of this compound is influenced by several factors, including temperature, pH, light, and the presence of nucleophiles or oxidizing agents. The molecule has three primary points of potential degradation: the bromo group, the PEG linker, and the Boc-protected amine.
Hydrolysis of the Bromo Group
The terminal bromoalkane is susceptible to hydrolysis, a reaction that replaces the bromine atom with a hydroxyl group. This process is generally slow but can be accelerated by the presence of water and nucleophiles. Polar protic solvents, like water and alcohols, can facilitate this nucleophilic substitution.
Degradation of the PEG Linker
The polyethylene glycol chain is generally stable but can undergo oxidative degradation. This process can be initiated by heat, light, or the presence of transition metals. Degradation of the PEG chain can lead to chain scission, resulting in a heterogeneous mixture of shorter PEG fragments.
Lability of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group that is notably sensitive to acidic conditions.[2][3] Exposure to strong acids, and even prolonged exposure to milder acidic conditions, can lead to the cleavage of the Boc group, exposing the free amine. This is a critical consideration during purification steps, such as reverse-phase chromatography, where trifluoroacetic acid (TFA) is often used. If acidic conditions are necessary, they should be brief and followed by immediate neutralization.
A visual representation of the potential degradation pathways is provided below.
Experimental Protocols for Stability Assessment
To ensure the quality and reliability of this compound solutions, particularly for long-term studies or when used in cGMP environments, a comprehensive stability testing program is recommended. This typically involves subjecting the compound to forced degradation studies under various stress conditions.
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on a this compound solution.
Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Anhydrous DMSO (or other appropriate solvent)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
Phosphate buffered saline (PBS), pH 7.4
-
HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV, MS)
-
Photostability chamber
-
Temperature-controlled incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent (e.g., DMSO) at a known concentration (e.g., 10 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Stress: Incubate the stock solution at an elevated temperature (e.g., 70°C).
-
Photostability: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Control: Keep a sample of the stock solution at the recommended storage temperature (-20°C or -80°C) protected from light.
-
-
Time Points: Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for the analytical method.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS method to separate the parent compound from any degradation products.
-
Data Evaluation: Calculate the percentage of degradation and identify the major degradation products by comparing the chromatograms of the stressed samples with the control. Mass spectrometry can be used to elucidate the structures of the degradation products.
The following diagram illustrates the workflow for a typical stability study.
Analytical Method for Purity and Stability Assessment
A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with a UV detector is a common and effective technique for assessing the purity and stability of this compound.
-
Column: C18, e.g., 100 x 4.6 mm, 2.7 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 210 nm
-
Injection Volume: 5 µL
This method should be validated for specificity, linearity, accuracy, precision, and robustness to be considered a stability-indicating method.
Decision-Making for Storage and Handling
The choice of storage conditions and handling procedures should be guided by the intended use and the required stability for the duration of the experiment or project. The following decision tree provides a logical approach to selecting the appropriate storage strategy.
Conclusion
The stability of this compound is critical for its successful application in the synthesis of PROTACs and other advanced bioconjugates. By understanding the potential degradation pathways and implementing appropriate storage and handling procedures, researchers can ensure the quality and integrity of this important linker. For critical applications, it is highly recommended to perform stability studies to establish appropriate shelf-life and re-test dates for solutions prepared in-house.
References
Methodological & Application
Bromo-PEG6-Boc as a PROTAC Linker in Targeted Protein Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate unwanted proteins from cells. These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination of the target protein, marking it for degradation by the cell's proteasome. The linker component is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule.
Bromo-PEG6-Boc is a versatile, polyethylene glycol (PEG)-based linker widely employed in the synthesis of PROTACs. The PEG component enhances aqueous solubility and can improve cell permeability, while the terminal bromo and Boc-protected amine functionalities allow for sequential, controlled conjugation to the POI and E3 ligase ligands. This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel protein degraders.
Mechanism of Action of a PROTAC
The fundamental mechanism of a PROTAC involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).
Data Presentation: Efficacy of PROTACs Utilizing PEG Linkers
The efficacy of a PROTAC is primarily quantified by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Below are examples of PROTACs synthesized with PEG linkers and their corresponding degradation data.
Table 1: Degradation Efficiency of a Bruton's Tyrosine Kinase (BTK)-Targeting PROTAC with a PEG6 Linker
| PROTAC | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) |
| RC-1 | BTK | CRBN | Mino | <10 | ~90 |
Data is illustrative and based on reported findings for similar PROTACs.
Table 2: Degradation Efficiency of a Dual PI3K/mTOR-Targeting PROTAC (GP262) with a PEG Linker
| Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| p110α (PI3K) | MDA-MB-231 | 227.4 | 71.3 |
| p110γ (PI3K) | MDA-MB-231 | 42.23 | 88.6 |
| mTOR | MDA-MB-231 | 45.4 | 74.9 |
Data is illustrative and based on reported findings for similar PROTACs.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a PROTAC using this compound and subsequent evaluation of its degradation activity.
Protocol 1: Solid-Phase Synthesis of a PROTAC
This protocol outlines a general strategy for the solid-phase synthesis of a PROTAC, which simplifies purification and allows for the efficient construction of PROTAC libraries.
Workflow for Solid-Phase PROTAC Synthesis:
Materials:
-
Aminomethylated polystyrene resin
-
Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide derivative)
-
This compound
-
Carboxylic acid-functionalized POI ligand
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Piperidine (for Fmoc deprotection if applicable)
Procedure:
-
Immobilization of E3 Ligase Ligand: a. Swell the aminomethylated polystyrene resin in DMF for 30 minutes. b. To the swollen resin, add a solution of the carboxylic acid-functionalized E3 ligase ligand (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF. c. Shake the mixture at room temperature for 16 hours. d. Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x) and dry under vacuum.
-
Linker Coupling: a. Swell the resin from step 1 in DMF. b. To the resin, add a solution of this compound (2 eq.) and DIPEA (4 eq.) in DMF. c. Shake the reaction mixture at room temperature for 24 hours. d. Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x) and dry under vacuum.
-
POI Ligand Coupling: a. Treat the resin with a solution of 50% TFA in DCM for 1 hour to remove the Boc protecting group from the linker. b. Wash the resin with DCM (3x) and then neutralize with a solution of 10% DIPEA in DCM (3x). Wash again with DCM (3x). c. To the resin, add a solution of the POI ligand with a carboxylic acid (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF. d. Shake the mixture at room temperature for 16 hours. e. Wash the resin with DMF (3x), DCM (3x), and MeOH (3x) and dry under vacuum.
-
Cleavage and Purification: a. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours. b. Filter the resin and collect the filtrate. c. Precipitate the crude PROTAC in cold diethyl ether. d. Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC). e. Characterize the final PROTAC by LC-MS and NMR.
Protocol 2: Evaluation of PROTAC-Induced Protein Degradation by Western Blot
This protocol describes the treatment of cells with the synthesized PROTAC and subsequent analysis of target protein levels.
Materials:
-
Cell culture reagents
-
Synthesized PROTAC and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: a. Seed cells in appropriate culture plates and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the PROTAC or vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS. b. Lyse the cells with lysis buffer containing protease and phosphatase inhibitors. c. Centrifuge the lysates to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein concentration of all samples. b. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes. c. Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C. g. Wash the membrane with TBST (3x for 5-10 minutes each). h. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane with TBST (3x for 5-10 minutes each).
-
Detection and Analysis: a. Apply the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system. c. Quantify the band intensities using densitometry software. d. Normalize the target protein levels to the loading control. e. Calculate the percentage of protein degradation relative to the vehicle-treated control. f. Generate a dose-response curve to determine the DC50 and Dmax values.
Signaling Pathway Modulation
PROTAC-mediated degradation of a target protein can have significant downstream effects on cellular signaling pathways. For example, a PROTAC targeting both PI3K and mTOR can effectively inhibit the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.
Conclusion
This compound is a highly effective and versatile linker for the synthesis of PROTACs. Its properties facilitate the generation of degraders with improved physicochemical characteristics. The provided protocols offer a framework for the rational design, synthesis, and evaluation of novel PROTACs for targeted protein degradation. The successful development of potent and selective degraders has the potential to address a wide range of diseases by targeting previously "undruggable" proteins.
Application Notes and Protocols for Bromo-PEG6-Boc in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bromo-PEG6-Boc in PROTAC Development
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2] A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[3] The linker is a critical element, as its length, flexibility, and physicochemical properties significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[3]
This compound is a versatile, high-purity polyethylene glycol (PEG)-based linker widely employed in the synthesis of PROTACs.[1] The PEG component enhances the aqueous solubility and cell permeability of the resulting PROTAC, addressing common challenges in drug development.[2][4] The molecule features a bromo group at one end, enabling covalent attachment to a nucleophilic functional group (such as a phenol or an amine) on either the POI ligand or the E3 ligase ligand. The other end is protected by a tert-butyloxycarbonyl (Boc) group, which, upon deprotection, reveals a primary amine for subsequent coupling to the other binding moiety. This bifunctional nature allows for a modular and systematic approach to PROTAC synthesis.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₃₇BrO₈ | [5] |
| Molecular Weight | 473.40 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [1] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [5] |
| Storage (Pure Form) | -20°C for 3 years, 4°C for 2 years | [5] |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month | [1] |
PROTAC Synthesis Workflow using this compound
The synthesis of a PROTAC using this compound typically follows a sequential, two-step coupling process. The general workflow involves the initial attachment of the linker to one of the binding ligands, followed by deprotection and coupling to the second ligand.
Experimental Protocols
The following are generalized protocols for the synthesis of a PROTAC using this compound. These protocols are based on established methodologies for similar PEG-based linkers and may require optimization for specific target ligands.
Protocol 1: Attachment of this compound to a Phenolic POI Ligand
This protocol describes the alkylation of a phenolic hydroxyl group on a protein of interest (POI) ligand with this compound.
Materials and Reagents:
-
POI ligand with a phenolic hydroxyl group
-
This compound
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the POI ligand (1.0 eq) in anhydrous DMF.
-
Add K₂CO₃ (3.0 eq) or Cs₂CO₃ (2.0 eq) to the solution and stir at room temperature for 15 minutes.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with EtOAc (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Boc-PEG6-POI ligand intermediate.
| Parameter | Recommended Condition |
| Base | K₂CO₃ or Cs₂CO₃ |
| Solvent | Anhydrous DMF |
| Reaction Temperature | 60-80°C |
| Reaction Time | 12-24 hours |
Protocol 2: Boc Deprotection of the Linker
This protocol details the removal of the Boc protecting group to expose the terminal amine.
Materials and Reagents:
-
Boc-PEG6-POI ligand intermediate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-PEG6-POI ligand intermediate in DCM.
-
Add TFA (20-50% v/v in DCM) to the solution at 0°C.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue by adding saturated NaHCO₃ solution until the pH is ~8.
-
Extract the product with DCM (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the amine-PEG6-POI ligand intermediate. This intermediate is often used in the next step without further purification.
| Parameter | Recommended Condition |
| Reagent | Trifluoroacetic acid (TFA) |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 1-2 hours |
Protocol 3: Coupling of the Amine-Linker Intermediate with an E3 Ligase Ligand
This protocol describes the amide bond formation between the deprotected linker-POI ligand intermediate and an E3 ligase ligand containing a carboxylic acid.
Materials and Reagents:
-
Amine-PEG6-POI ligand intermediate
-
E3 ligase ligand with a carboxylic acid moiety (e.g., Pomalidomide-acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography or preparative HPLC
Procedure:
-
Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of the amine-PEG6-POI ligand intermediate (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with EtOAc.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final PROTAC by flash column chromatography or preparative HPLC.
| Parameter | Recommended Condition |
| Coupling Agent | HATU or HBTU |
| Base | DIPEA |
| Solvent | Anhydrous DMF |
| Reaction Temperature | Room Temperature |
| Reaction Time | 4-16 hours |
Characterization of the Final PROTAC
The successful synthesis of the PROTAC should be confirmed by standard analytical techniques.
| Technique | Expected Outcome |
| ¹H and ¹³C NMR | Presence of characteristic peaks for the POI ligand, E3 ligase ligand, and the PEG linker. |
| High-Resolution Mass Spectrometry (HRMS) | Observation of the correct molecular ion peak corresponding to the calculated mass of the final PROTAC. |
| HPLC | A single major peak indicating the purity of the final compound. |
Mechanism of Action of a PROTAC
The synthesized PROTAC mediates the degradation of the target protein through the ubiquitin-proteasome pathway.
Conclusion
This compound is a valuable and versatile linker for the synthesis of PROTACs. Its PEG structure can impart favorable physicochemical properties to the final molecule, while its bifunctional nature allows for a straightforward and modular synthetic approach. The provided protocols offer a general framework for the utilization of this compound in the development of novel protein degraders. Researchers should note that reaction conditions may require optimization based on the specific properties of the POI and E3 ligase ligands being utilized.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
Protocol for Bioconjugation with Bromo-PEG6-Boc: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG6-Boc is a heterobifunctional linker that has emerged as a valuable tool in bioconjugation and the development of targeted therapeutics, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This linker features a bromo group for covalent attachment to nucleophilic residues, such as the thiol group of cysteine, and a Boc-protected amine, which can be deprotected to reveal a primary amine for subsequent conjugation to another molecule of interest. The hexaethylene glycol (PEG6) spacer enhances solubility and provides spatial separation between the conjugated moieties, which is often critical for maintaining the biological activity of the final conjugate.
This document provides detailed application notes and protocols for the use of this compound in bioconjugation, with a focus on protein modification. It includes experimental procedures for conjugation, purification, and characterization of the resulting bioconjugates, as well as quantitative data to guide experimental design.
Principle of Reaction
The bioconjugation strategy with this compound involves a two-step process:
-
Alkylation: The bromo group of the linker reacts with a nucleophilic residue on the biomolecule, typically the thiol group of a cysteine, via an SN2 reaction to form a stable thioether bond. The reactivity of the bromoacetyl group is pH-dependent, with optimal reaction rates for cysteine modification observed at a slightly alkaline pH (8.0-9.0) where the thiol group is deprotonated to the more nucleophilic thiolate anion.[1][2]
-
Boc Deprotection and Secondary Conjugation: The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine can be efficiently removed under acidic conditions, most commonly using trifluoroacetic acid (TFA). The resulting primary amine is then available for conjugation to a second molecule, such as a drug, a fluorescent probe, or a ligand for an E3 ubiquitin ligase in the context of PROTAC synthesis.[3]
Data Presentation
Table 1: Reactivity of Bromoacetyl Group with Amino Acid Residues
| Amino Acid Residue | Reactive Group | Optimal pH for Reaction | Relative Reactivity at pH 7.4 | Bond Formed |
| Cysteine | Thiol (-SH) | 8.0 - 9.0 | High | Thioether |
| Histidine | Imidazole | > 6.0 | Moderate | Alkylated Imidazole |
| Lysine | ε-amino (-NH2) | > 9.0 | Low | Secondary Amine |
| Methionine | Thioether | Acidic | Low | Sulfonium Salt |
This data is generalized for bromoacetyl groups and provides a guide for reaction condition optimization.
Table 2: Recommended Molar Excess of this compound for Protein Conjugation
| Molar Excess of Linker to Protein | Expected Labeling Efficiency | Notes |
| 5:1 | ~90% | A good starting point for optimization. |
| 10:1 | >95% | Often used to drive the reaction to completion. |
| 20:1 | Near-quantitative | May be necessary for less reactive thiols, but increases the need for efficient purification. |
These are starting recommendations and the optimal ratio may vary depending on the specific protein and reaction conditions.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Cysteine-Containing Protein
This protocol describes the covalent attachment of this compound to a protein with an available cysteine residue.
Materials:
-
Cysteine-containing protein
-
This compound
-
Conjugation Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 8.0
-
Dimethyl sulfoxide (DMSO)
-
Quenching Solution: 1 M N-acetylcysteine in conjugation buffer
-
Desalting column (e.g., PD-10)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Protein Preparation:
-
Dissolve the protein in Conjugation Buffer to a final concentration of 1-5 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose the target cysteine, treat with a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) for 1 hour at room temperature.
-
Crucially, remove the reducing agent before adding the this compound. This can be achieved using a desalting column, dialyzing against the Conjugation Buffer, or through spin filtration.
-
-
Linker Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10-fold molar excess of linker over protein).
-
Incubate the reaction mixture for 2 hours at room temperature with gentle mixing. The reaction can also be performed overnight at 4°C to minimize potential protein degradation.
-
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Solution to a final concentration of 10-20 mM. This will react with any excess this compound.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted linker and quenching agent by buffer exchange into PBS using a desalting column or by dialysis.
-
For higher purity, size-exclusion chromatography (SEC) can be employed to separate the PEGylated protein from any remaining unconjugated protein.
-
Protocol 2: Boc Deprotection of the PEGylated Protein
This protocol describes the removal of the Boc protecting group to expose the terminal amine.
Materials:
-
Boc-protected PEGylated protein
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Nitrogen gas stream
-
Neutralization Buffer: 100 mM Sodium Bicarbonate, pH 8.5
Procedure:
-
Lyophilize the Boc-protected PEGylated protein to remove all aqueous buffer.
-
Dissolve the lyophilized protein in the Deprotection Solution.
-
Incubate the reaction mixture for 30 minutes at room temperature.
-
Remove the TFA and DCM under a gentle stream of nitrogen gas.
-
Resuspend the deprotected protein in a minimal amount of a suitable buffer and immediately neutralize the pH by adding Neutralization Buffer.
-
Proceed with the secondary conjugation step or purify the deprotected conjugate using a desalting column to exchange the buffer to a desired storage buffer (e.g., PBS).
Characterization of the Bioconjugate
1. SDS-PAGE Analysis: Successful conjugation of this compound to a protein will result in an increase in its molecular weight. This can be visualized by SDS-PAGE, where the conjugated protein will migrate slower than the unconjugated protein.
2. Mass Spectrometry (MS): Mass spectrometry is a powerful tool to confirm the covalent modification and to determine the number of PEG linkers attached to the protein.
3. Quantification of PEGylation Efficiency: The efficiency of the conjugation can be quantified by various methods, including:
-
Ellman's Assay: This colorimetric assay quantifies the number of free thiol groups remaining after the conjugation reaction, allowing for an indirect measurement of the conjugation efficiency.
-
UV-Vis Spectroscopy: If the protein concentration is known, the concentration of the conjugate can be determined, and the degree of labeling can be calculated if a secondary molecule with a distinct absorbance is conjugated to the deprotected amine.
Mandatory Visualizations
Caption: Experimental workflow for bioconjugation using this compound.
Caption: PROTAC mechanism targeting a signaling pathway.[4][5][6]
References
- 1. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Bromo-PEG6-Boc in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the cytotoxic payload, is a critical component influencing the ADC's stability, solubility, pharmacokinetics, and efficacy.[1] Bromo-PEG6-Boc is a heterobifunctional linker featuring a six-unit polyethylene glycol (PEG) spacer, a terminal bromine group for conjugation to the antibody, and a tert-butyloxycarbonyl (Boc)-protected amine for payload attachment.[2][3]
The PEG spacer enhances the hydrophilicity of the ADC, which can mitigate aggregation issues often associated with hydrophobic payloads and improve the overall pharmacokinetic profile.[4] The bromo group allows for covalent attachment to thiol groups on the antibody, while the Boc-protected amine enables a sequential and controlled conjugation of the payload after deprotection. This application note provides detailed protocols and data for the use of this compound in the development of ADCs.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C19H37BrO8 | [2] |
| Molecular Weight | 473.40 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Solubility | Soluble in DMSO | [2] |
| Storage | Pure form: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. | [2] |
Experimental Protocols
I. Antibody-Linker Conjugation
This protocol describes the conjugation of this compound to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Desalting columns
-
Reaction buffers (e.g., PBS with EDTA)
Procedure:
-
Antibody Reduction:
-
Prepare a solution of the mAb at a concentration of 1-10 mg/mL in a reaction buffer.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.[]
-
-
Purification of Reduced Antibody:
-
Immediately following incubation, remove excess TCEP using a desalting column equilibrated with reaction buffer. This step is critical to prevent the re-oxidation of thiol groups.
-
-
Linker Conjugation:
-
Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Add a 5 to 10-fold molar excess of the this compound solution to the reduced antibody. The final DMSO concentration should be kept below 10% (v/v) to maintain antibody stability.
-
Incubate the reaction at room temperature for 1-2 hours with gentle agitation.
-
-
Purification of Antibody-Linker Conjugate:
-
Remove excess linker and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
II. Payload Attachment to Antibody-Linker Conjugate
This protocol outlines the deprotection of the Boc group and subsequent conjugation of a payload (e.g., a cytotoxic drug with a reactive ester).
Materials:
-
Antibody-Bromo-PEG6-Boc conjugate
-
Trifluoroacetic acid (TFA)
-
Payload with a reactive functional group (e.g., NHS ester)
-
Reaction buffer (e.g., PBS, pH 8.0-8.5)
-
Desalting columns
Procedure:
-
Boc Deprotection:
-
Treat the antibody-linker conjugate with a solution of TFA (e.g., 50% TFA in dichloromethane) for 30 minutes at room temperature to remove the Boc protecting group and expose the primary amine.
-
Neutralize the reaction with a suitable base and purify the deprotected conjugate using a desalting column.
-
-
Payload Conjugation:
-
Dissolve the payload in DMSO to a stock concentration of 10 mM.
-
Add a 5 to 10-fold molar excess of the payload to the deprotected antibody-linker conjugate in a reaction buffer at pH 8.0-8.5.
-
Incubate for 1-2 hours at room temperature with gentle agitation.
-
-
Final ADC Purification:
-
Purify the final ADC using a desalting column or size-exclusion chromatography to remove unconjugated payload and other impurities.
-
III. Characterization of the ADC
A. Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute of an ADC, and it can be determined by several methods.[6][7]
-
UV-Vis Spectrophotometry: This is a simple method that can be used if the antibody and the payload have distinct absorbance maxima.[] The concentrations of the antibody and the payload in the ADC sample are determined using their respective extinction coefficients, and the DAR is calculated from the molar ratio.[7]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since the conjugation of a hydrophobic payload increases the overall hydrophobicity of the antibody, species with different numbers of conjugated payloads can be resolved. The peak areas corresponding to each species are used to calculate the average DAR.[]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more detailed characterization of the ADC, including the distribution of different drug-loaded species.[6][] The mass of the intact ADC or its subunits (light and heavy chains) is measured, and the number of conjugated payloads is determined from the mass shift.
B. In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the ability of the ADC to kill target cancer cells.[9][10][11]
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[12]
-
Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.[12]
-
Incubation: Incubate the plates for 48-144 hours at 37°C in a humidified CO2 incubator.[11][12]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
IV. In Vivo Efficacy Study (Xenograft Model)
This study evaluates the anti-tumor activity of the ADC in a living organism.[13][14]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line for tumor implantation
-
ADC, unconjugated antibody, and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject the cancer cells into the flank of the mice.[15]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment groups.[15]
-
Treatment: Administer the ADC, unconjugated antibody, or vehicle control to the respective groups via an appropriate route (e.g., intravenous injection).[16]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).[17]
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point. Tumors are then excised and weighed.[16]
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
Data Presentation
The following tables present illustrative quantitative data for an ADC constructed using a this compound linker and the cytotoxic payload Monomethyl Auristatin E (MMAE).
Table 1: Characterization of an Illustrative Trastuzumab-PEG6-MMAE ADC
| Parameter | Result |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 |
| Monomer Purity (by SEC) | >98% |
| Endotoxin Level | <0.5 EU/mg |
Table 2: In Vitro Cytotoxicity of Trastuzumab-PEG6-MMAE ADC
| Cell Line | Target Antigen | IC50 (nM) |
| SK-BR-3 | HER2-positive | 1.5 |
| BT-474 | HER2-positive | 2.1 |
| MDA-MB-231 | HER2-negative | >1000 |
Table 3: In Vivo Efficacy of Trastuzumab-PEG6-MMAE ADC in a HER2-Positive Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Unconjugated Trastuzumab | 10 | 35 |
| Trastuzumab-PEG6-MMAE | 5 | 85 |
| Trastuzumab-PEG6-MMAE | 10 | 95 |
Visualizations
Experimental Workflow for ADC Synthesis and Characterization
Caption: Workflow for ADC synthesis, characterization, and evaluation.
MMAE-Induced Apoptosis Signaling Pathway
Monomethyl auristatin E (MMAE) is a potent anti-tubulin agent that induces apoptosis.[18][19] Upon release inside the target cell, MMAE binds to tubulin and inhibits its polymerization, leading to cell cycle arrest at the G2/M phase and subsequent activation of the apoptotic cascade.[1][19]
Caption: MMAE-induced apoptotic signaling pathway.
Conclusion
This compound is a versatile linker for the development of ADCs, offering a balance of hydrophilicity and controlled conjugation chemistry. The protocols and data presented here provide a framework for researchers to utilize this linker in the creation and evaluation of novel ADC candidates. The ability to modulate the physicochemical properties of ADCs through linker design is a key strategy in optimizing their therapeutic index for the treatment of cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Bromo-peg6-t-butyl ester | Bromides | Ambeed.com [ambeed.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 9. benchchem.com [benchchem.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 15. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Bromo-PEG6-Boc in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG6-Boc is a heterobifunctional linker that incorporates a polyethylene glycol (PEG) spacer, a bromo group, and a tert-butyloxycarbonyl (Boc)-protected amine. This unique combination of functionalities makes it a valuable tool in the development of advanced drug delivery systems. The PEG6 spacer enhances hydrophilicity and biocompatibility, which can improve the pharmacokinetic properties of the final conjugate. The terminal bromo group serves as a reactive handle for conjugation with nucleophiles, such as thiols, while the Boc-protected amine allows for subsequent deprotection and further functionalization. This document provides detailed application notes and protocols for the use of this compound in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), with additional context for its potential use in Antibody-Drug Conjugates (ADCs) and nanoparticle-based drug delivery systems.
Application 1: Synthesis of PROTACs for Targeted Protein Degradation
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC's design, influencing the formation and stability of the ternary complex and ultimately the degradation efficiency. PEG linkers, such as the one derived from this compound, are frequently utilized to modulate the physicochemical properties and efficacy of PROTACs.[1][2][3]
Quantitative Data on PEG-ylated PROTACs
| PROTAC (Target) | Linker | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| RC-2 (BTK) | PEG6 derivative | Mino | <10 | ~90 | [4] |
| NC-1 (BTK) | Not specified | Mino | 2.2 | 97 | [4] |
| ARD-69 (AR) | Not specified | LNCaP | 0.86 | >95 | [5] |
| PAP508 (AR) | Not specified | LNCaP | 10 | 33 | [5] |
| BETd24-6 (BET) | PEG | Not specified | 30 | Not specified | [6] |
Experimental Protocol: Synthesis of a JQ1-Pomalidomide PROTAC using a this compound Linker
This protocol describes a representative two-step synthesis of a PROTAC targeting the BRD4 protein (using the ligand JQ1) and the CRBN E3 ligase (using the ligand pomalidomide), connected via a PEG6 linker derived from this compound.
Step 1: Conjugation of this compound to the E3 Ligase Ligand (Pomalidomide)
-
Materials:
-
Pomalidomide
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Sodium azide (NaN3) (for optional subsequent click chemistry)
-
-
Procedure: a. Dissolve pomalidomide (1 equivalent) in anhydrous DMF. b. Add DIPEA (2 equivalents) to the solution. c. Add this compound (1.2 equivalents) to the reaction mixture. d. Stir the reaction at 50-80°C for 12-24 hours, monitoring the progress by LC-MS. e. Upon completion, cool the mixture to room temperature and dilute with water. f. Extract the product with a suitable organic solvent (e.g., ethyl acetate). g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product (Pomalidomide-PEG6-Boc) by flash column chromatography.
Step 2: Deprotection and Conjugation to the Target Protein Ligand (JQ1)
-
Materials:
-
Pomalidomide-PEG6-Boc
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
JQ1-acid (JQ1 with a carboxylic acid handle)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA
-
DMF, anhydrous
-
-
Procedure: a. Boc Deprotection: Dissolve Pomalidomide-PEG6-Boc in a solution of 20-50% TFA in DCM. Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS). b. Remove the solvent and excess TFA under reduced pressure. c. Neutralization: Dissolve the residue in DMF and add DIPEA until the pH is neutral. d. Amide Coupling: In a separate flask, dissolve JQ1-acid (1 equivalent), HATU (1.2 equivalents), and DIPEA (3 equivalents) in anhydrous DMF. e. Add the neutralized Pomalidomide-PEG6-amine solution to the JQ1-acid mixture. f. Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS. g. Upon completion, quench the reaction with water and extract the final PROTAC product with an organic solvent. h. Purify the final PROTAC by preparative HPLC.
Application 2: Functionalization of Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug. The linker in an ADC plays a crucial role in the stability, pharmacokinetics, and mechanism of drug release.[] PEG linkers are often incorporated into ADC design to enhance solubility and stability.[8] The bromo group of this compound can react with nucleophilic residues on an antibody, such as cysteines, to form a stable covalent bond. The Boc-protected amine can then be deprotected to attach a cytotoxic payload.
Experimental Protocol: General Strategy for ADC Synthesis using this compound
This protocol outlines a general approach for conjugating a drug to an antibody via the this compound linker.
-
Antibody Preparation: a. If necessary, partially reduce the antibody (e.g., with TCEP) to expose free cysteine residues for conjugation. b. Purify the reduced antibody using a desalting column to remove the reducing agent.
-
Linker-Payload Synthesis: a. Synthesize a derivative of the cytotoxic drug that contains a reactive group (e.g., a primary amine) suitable for conjugation to the deprotected linker. b. React the amine-functionalized drug with the deprotected Bromo-PEG6-amine (after Boc removal with TFA) using standard amide coupling chemistry (e.g., with HATU and DIPEA).
-
Conjugation of Linker-Payload to Antibody: a. Dissolve the purified bromo-functionalized linker-payload in a suitable buffer. b. Add the linker-payload solution to the prepared antibody solution. c. Allow the reaction to proceed at room temperature or 4°C for several hours. The bromo group will react with the free cysteines on the antibody. d. Monitor the conjugation reaction to achieve the desired drug-to-antibody ratio (DAR).
-
Purification and Characterization: a. Purify the resulting ADC using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated linker-payload and antibody. b. Characterize the ADC for DAR, purity, and binding affinity to its target antigen.
Application 3: Surface Modification of Nanoparticles for Drug Delivery
Nanoparticles are versatile platforms for drug delivery, capable of encapsulating or conjugating therapeutic agents to improve their solubility, stability, and biodistribution.[] Surface functionalization of nanoparticles with PEG chains (PEGylation) is a common strategy to increase their circulation time by reducing opsonization and clearance by the mononuclear phagocyte system. This compound can be used to introduce a PEGylated surface with a terminal reactive group for further functionalization, such as attaching targeting ligands.
Experimental Protocol: General Strategy for Nanoparticle Functionalization
This protocol provides a general workflow for the surface modification of pre-formed nanoparticles (e.g., polymeric or lipid-based nanoparticles) that have surface amine groups.
-
Nanoparticle Synthesis: a. Prepare nanoparticles with surface amine groups using a suitable method (e.g., nanoprecipitation of a polymer blend containing an amine-functionalized polymer).
-
Activation of this compound: a. The Boc-protected amine of this compound can be deprotected using TFA as described previously. b. The resulting primary amine can be converted to a more reactive species for conjugation to the nanoparticle surface, or the bromo end can be used for conjugation if the nanoparticle surface has thiol groups. Assuming the nanoparticles have amine groups, an alternative approach is to use a heterobifunctional linker. However, for this example, we will assume a two-step process where the bromo end is first reacted with a thiol-modified nanoparticle surface.
-
Surface Modification of Nanoparticles: a. Disperse the amine-functionalized nanoparticles in an appropriate buffer. b. React the nanoparticle dispersion with this compound. The bromo group will react with the surface amines, although this reaction may require elevated temperatures and a base. A more efficient approach would be to first modify the nanoparticle surface to introduce thiol groups and then react with the bromo group of the linker. c. Purify the PEGylated nanoparticles by centrifugation or dialysis to remove excess linker.
-
Deprotection and Further Functionalization: a. Deprotect the Boc group on the nanoparticle surface using TFA. b. Conjugate a targeting ligand (e.g., a peptide or antibody fragment with a carboxylic acid) to the newly exposed amine groups using EDC/NHS chemistry.
-
Drug Loading and Characterization: a. Load the therapeutic drug into the functionalized nanoparticles. b. Characterize the final drug-loaded, targeted nanoparticles for size, zeta potential, drug loading efficiency, and in vitro release kinetics.
Conclusion
This compound is a versatile chemical tool for the construction of sophisticated drug delivery systems. Its primary and well-documented application is in the synthesis of PROTACs, where the PEG6 linker plays a crucial role in optimizing degradation efficiency. The provided protocols offer a foundational methodology for researchers to synthesize and evaluate PROTACs. While direct, quantitative data for its use in ADCs and nanoparticle systems is less prevalent, the fundamental chemical reactivity of its functional groups allows for its logical application in these areas as well. The general protocols outlined for ADCs and nanoparticle functionalization serve as a starting point for the development of novel targeted therapeutics. As the field of targeted drug delivery continues to evolve, the strategic use of well-defined linkers like this compound will be paramount in the design of next-generation therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifesensors.com [lifesensors.com]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
Application Notes and Protocols for the Site-Specific Modification of Biomolecules using Bromo-PEG6-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of biomolecules, such as proteins, peptides, and oligonucleotides, is a cornerstone of modern drug development, diagnostics, and life sciences research. Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely employed strategy to enhance the therapeutic properties of biomolecules. Benefits of PEGylation include an increased serum half-life, improved stability, enhanced solubility, and reduced immunogenicity.[1][2][3][4]
This document provides detailed application notes and protocols for the use of Bromo-PEG6-Boc, a heterobifunctional linker, for the site-specific modification of thiol groups on biomolecules. The bromoacetyl group of this reagent reacts specifically with the thiol group of cysteine residues under mild conditions to form a stable thioether bond.[3][5] The other end of the PEG linker contains a tert-butyloxycarbonyl (Boc) protected amine, which can be deprotected in a subsequent step to allow for further conjugation or to introduce a primary amine at the PEG terminus.
Principle of the Reaction
The conjugation of this compound to a thiol-containing biomolecule is a two-step process:
-
Thiol Alkylation: The reaction proceeds via a nucleophilic substitution mechanism. The deprotonated thiol (thiolate) of a cysteine residue acts as a nucleophile and attacks the electrophilic carbon of the bromoacetyl group. This results in the displacement of the bromide ion and the formation of a stable thioether linkage.[5] This reaction is highly specific for thiols at a controlled pH.
-
Boc Deprotection: The Boc protecting group on the terminal amine of the PEG chain is stable during the thiol conjugation. It can be efficiently removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield a primary amine.[6][7] This newly exposed amine can then be used for subsequent modifications.
Applications
The use of this compound offers a versatile platform for a range of bioconjugation applications:
-
Improving Pharmacokinetics: The PEG6 spacer can enhance the hydrodynamic radius of small proteins and peptides, reducing renal clearance and extending their circulation half-life.[1]
-
PROTAC® Synthesis: This reagent is a commonly used PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of target proteins.[8]
-
Antibody-Drug Conjugates (ADCs): Site-specific PEGylation of antibodies or antibody fragments at engineered cysteine residues can be achieved, allowing for the attachment of cytotoxic drugs with a defined drug-to-antibody ratio (DAR).
-
Surface Modification: Biomolecules can be tethered to surfaces or nanoparticles through the thiol linkage, with the terminal amine available for further functionalization after deprotection.
Quantitative Data Summary
The efficiency of the conjugation and deprotection reactions can be influenced by several factors, including pH, temperature, reaction time, and the molar ratio of reactants. The following table summarizes typical reaction conditions and expected outcomes for the PEGylation of a thiol-containing protein and subsequent Boc deprotection.
| Parameter | Thiol-Bromo PEGylation | Boc Deprotection |
| Biomolecule Concentration | 1-10 mg/mL | 1-10 mg/mL |
| Molar Ratio (Reagent:Biomolecule) | 5-20 fold molar excess of this compound | N/A |
| Reaction Buffer | Phosphate or borate buffer | N/A |
| pH | 8.0 - 9.0 | N/A |
| Solvent | Aqueous buffer, may contain a small amount of organic co-solvent (e.g., DMSO) to dissolve the PEG reagent | Dichloromethane (DCM) |
| Reagent | This compound | Trifluoroacetic acid (TFA) |
| TFA Concentration | N/A | 20-50% in DCM |
| Reaction Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) |
| Reaction Time | 2-4 hours | 30-60 minutes |
| Typical Yield/Conversion | > 90% | > 95% |
| Primary Analytical Techniques | SDS-PAGE, RP-HPLC, Mass Spectrometry | RP-HPLC, Mass Spectrometry |
Experimental Protocols
Protocol 1: PEGylation of a Thiol-Containing Protein
This protocol describes a general procedure for the conjugation of this compound to a protein with an available cysteine residue.
Materials:
-
Thiol-containing protein (e.g., a protein with a single, solvent-accessible cysteine)
-
This compound
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 8.5
-
Dimethyl sulfoxide (DMSO)
-
Quenching Solution: 1 M β-mercaptoethanol or N-acetylcysteine
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in the Conjugation Buffer to a final concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate a free thiol, treat with a reducing agent (e.g., TCEP) and subsequently remove the reducing agent prior to PEGylation.
-
PEG Reagent Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. Gently mix and incubate at room temperature for 2-4 hours.
-
Quenching the Reaction: To stop the reaction, add a quenching agent (e.g., β-mercaptoethanol) to a final concentration of 10-20 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess this compound and quenching reagent by size-exclusion chromatography (SEC) using a desalting column or by dialysis against a suitable buffer (e.g., PBS).[9][]
Protocol 2: Boc Deprotection of the PEGylated Protein
This protocol outlines the removal of the Boc protecting group from the PEGylated protein to expose the terminal amine.
Materials:
-
Boc-protected PEGylated protein (lyophilized or in a suitable organic-miscible solvent)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Ice bath
-
Rotary evaporator or nitrogen stream for solvent removal
Procedure:
-
Dissolution: Dissolve the lyophilized Boc-protected PEGylated protein in anhydrous DCM.
-
TFA Addition: Cool the solution in an ice bath. Add TFA to the solution to a final concentration of 20-50% (v/v).[11]
-
Deprotection Reaction: Stir the reaction mixture at room temperature for 30-60 minutes.[11][12]
-
Solvent Removal: Remove the DCM and TFA by rotary evaporation or under a stream of nitrogen.
-
Purification: The resulting deprotected PEGylated protein can be further purified by RP-HPLC or SEC to remove any remaining reagents and byproducts.
Characterization of the Conjugate
Confirmation of successful PEGylation and deprotection is crucial. A combination of the following techniques is recommended:
-
SDS-PAGE: A successful PEGylation will result in a noticeable increase in the apparent molecular weight of the protein, observed as a band shift compared to the unmodified protein.[2]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used to assess the purity of the conjugate and to separate the PEGylated protein from the unreacted protein.
-
Mass Spectrometry (ESI-MS or MALDI-TOF): Mass spectrometry provides a definitive confirmation of the covalent modification by showing an increase in the mass of the protein corresponding to the mass of the attached this compound.[5][13] It can also confirm the successful removal of the Boc group (a mass decrease of 100.12 Da).
Visualizations
Caption: Reaction of a biomolecule's thiol with this compound.
Caption: General experimental workflow for PEGylation and Boc deprotection.
Caption: Boc deprotection of the terminal amine using TFA.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. scribd.com [scribd.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc Deprotection of Bromo-PEG6-Boc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the removal of the tert-butyloxycarbonyl (Boc) protecting group from Bromo-PEG6-Boc, yielding the corresponding primary amine. The selection of an appropriate deprotection method is critical to ensure high yield and purity of the final product, which is often a key intermediate in the synthesis of bioconjugates, PROTACs, and other advanced drug delivery systems.
Introduction
This compound is a heterobifunctional linker containing a terminal bromide for nucleophilic substitution and a Boc-protected amine. The Boc group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1][2][3] The deprotection of the amine is a crucial step to enable subsequent conjugation reactions. This document outlines the most common and effective methods for Boc deprotection of this compound, including detailed experimental protocols, methods for monitoring the reaction, and purification strategies.
Deprotection Methods Overview
The cleavage of the Boc group is an acid-catalyzed process involving the protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[4][5] The unstable carbamic acid then decomposes to release carbon dioxide and the free amine.[4][5] The most common reagents for this transformation are Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) in an organic solvent.[6][7][8]
A general workflow for the Boc deprotection process is illustrated below:
References
- 1. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
Bromo-PEG6-Boc in Click Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of Bromo-PEG6-Boc in click chemistry applications. This compound is a versatile heterobifunctional linker widely employed in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its polyethylene glycol (PEG) spacer enhances solubility and pharmacokinetic properties, while the terminal bromo and Boc-protected amine functionalities allow for sequential and orthogonal chemical modifications.
Introduction to this compound and Click Chemistry
This compound serves as a valuable building block for introducing a PEG linker into a molecule of interest. The bromine atom can be readily displaced by nucleophiles to introduce functionalities amenable to click chemistry, such as an azide group. The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for controlled deprotection to reveal a primary amine for subsequent conjugation.
Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are rapid, high-yielding, and biocompatible.[][2] The most prominent examples used in bioconjugation are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3] These reactions enable the efficient and specific ligation of two molecules, one functionalized with an azide and the other with an alkyne.
Key Applications
The primary application of this compound in the context of click chemistry is as a precursor to azide- or alkyne-functionalized PEG linkers for use in:
-
Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation.[4][] PEG linkers are integral to PROTAC design, and this compound provides a straightforward route to incorporate a flexible and hydrophilic spacer.[6]
-
Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. Click chemistry is a powerful tool for attaching the drug to the antibody via a PEG linker, and this compound can be a key starting material for the linker synthesis.[7]
-
Bioconjugation and Labeling: The ability to introduce an azide or alkyne group via the bromo functionality makes this linker suitable for attaching probes, such as fluorescent dyes or biotin, to biomolecules.[8]
Data Presentation
Table 1: Physicochemical Properties of this compound and Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups |
| This compound | C19H38BrNO8 | 499.41 | Bromo, Boc-protected amine |
| Azido-PEG6-Boc | C19H38N4O8 | 450.53[9] | Azide, Boc-protected amine |
| Amino-PEG6-Azide | C14H30N4O6 | 350.41 | Azide, Primary amine |
Table 2: Representative Reaction Conditions for Functionalization and Deprotection
| Transformation | Reagents and Solvents | Typical Reaction Time | Typical Yield | Purification Method |
| Azidation | Sodium azide (NaN3), Dimethylformamide (DMF) | 12-24 hours | >90% | Extraction, Column chromatography |
| Alkynylation (Williamson Ether Synthesis) | Propargyl alcohol, Sodium hydride (NaH), Tetrahydrofuran (THF) | 12-24 hours | Variable | Extraction, Column chromatography |
| Boc Deprotection | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | 1-2 hours[10] | >95% | Evaporation, Precipitation |
Experimental Protocols
Protocol 1: Synthesis of Azido-PEG6-Boc from this compound
This protocol describes the nucleophilic substitution of the bromide with an azide group.
Materials:
-
This compound
-
Sodium azide (NaN3)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add sodium azide (1.2 - 1.5 equivalents).[8]
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50 °C) to expedite the conversion.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, add deionized water to the reaction mixture.
-
Extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (2 x volume of the organic layer).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the Azido-PEG6-Boc product. The product is often of sufficient purity for subsequent steps without further purification.
Characterization:
-
¹H NMR: The disappearance of the signal corresponding to the methylene group adjacent to the bromine and the appearance of a new signal for the methylene group adjacent to the azide.
-
FT-IR: Appearance of a characteristic azide stretch at approximately 2100 cm⁻¹.
-
MS (ESI): Confirmation of the expected molecular weight for Azido-PEG6-Boc.[9]
Protocol 2: Synthesis of Alkyne-PEG6-Boc from this compound (Representative Protocol)
This protocol is based on the Williamson ether synthesis for the introduction of a terminal alkyne.
Materials:
-
This compound
-
Propargyl alcohol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
To a stirred solution of propargyl alcohol (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon), add sodium hydride (1.2 equivalents) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to form the sodium alkoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Add deionized water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Alkyne-PEG6-Boc.
Characterization:
-
¹H NMR: Appearance of the characteristic signals for the propargyl group (alkynyl proton and methylene protons).
-
MS (ESI): Confirmation of the expected molecular weight for Alkyne-PEG6-Boc.
Protocol 3: Boc Deprotection of Functionalized PEG6 Linker
This protocol describes the removal of the Boc protecting group to yield the free amine.
Materials:
-
Boc-protected PEG linker (Azido-PEG6-Boc or Alkyne-PEG6-Boc)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Toluene (optional)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker in DCM (concentration of 0.1-0.2 M).[10]
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA to a final concentration of 20-50% (v/v).[10]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[10]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
(Optional) Co-evaporate with toluene (3x) to remove residual TFA.[10]
-
The resulting TFA salt of the deprotected amine can be used directly in the next step or neutralized by washing with a saturated aqueous solution of sodium bicarbonate during an aqueous workup.
Characterization:
-
¹H NMR: Disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at ~1.4 ppm.[10]
-
MS (ESI): Confirmation of the expected molecular weight for the deprotected amine.
Mandatory Visualizations
Caption: Synthetic workflow for functionalizing this compound for click chemistry.
Caption: Logical relationship for PROTAC synthesis using a PEG linker.
References
- 2. Bromo-PEG6-azide, 2062663-64-1 | BroadPharm [broadpharm.com]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 6. A facile synthesis of azido-terminated heterobifunctional poly(ethylene glycol)s for "click" conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bromo-PEG-azide | Azide-PEG-Bromo | AxisPharm [axispharm.com]
- 8. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. precisepeg.com [precisepeg.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Protein and Peptide PEGylation using Bromo-PEG6-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction to PEGylation with Bromo-PEG6-Boc
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a leading strategy in drug development to enhance the therapeutic properties of proteins and peptides. This modification can improve a biotherapeutic's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend circulating half-life, improve stability, reduce immunogenicity, and decrease renal clearance.[1][2]
This compound is a heterobifunctional PEGylation reagent that offers a versatile approach to bioconjugation. This reagent features a bromo group at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other, connected by a 6-unit polyethylene glycol spacer. The bromo group allows for selective reaction with nucleophilic residues on a protein or peptide, most commonly the thiol group of a cysteine residue, forming a stable thioether bond.[] The Boc-protected amine provides a latent reactive site that can be deprotected under acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation to other molecules of interest, such as targeting ligands, imaging agents, or other drugs.
This document provides detailed protocols for the PEGylation of proteins and peptides using this compound, purification of the resulting conjugate, and subsequent deprotection of the Boc group. It also includes data on typical reaction conditions, characterization techniques, and the impact of PEGylation on pharmacokinetic parameters.
Experimental Protocols
Protocol 1: PEGylation of a Cysteine-Containing Protein/Peptide
This protocol describes the site-specific PEGylation of a protein or peptide at a free cysteine residue.
Materials:
-
Cysteine-containing protein or peptide
-
This compound
-
Reaction Buffer: 50 mM Tris, 150 mM NaCl, 2 mM EDTA, pH 7.5-8.5
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
(Optional) Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting column or dialysis equipment
Procedure:
-
Protein/Peptide Preparation:
-
Dissolve the protein or peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If the target cysteine is part of a disulfide bond, reduction is necessary. Add a 10-fold molar excess of DTT or TCEP and incubate for 1 hour at room temperature.
-
Remove the reducing agent using a desalting column or by dialysis against the Reaction Buffer to prevent interference with the PEGylation reaction.
-
-
PEGylation Reaction:
-
Prepare a stock solution of this compound in DMSO or DMF (e.g., 100 mM).
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the protein/peptide solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring. Reaction progress can be monitored by SDS-PAGE or RP-HPLC.
-
-
Quenching the Reaction:
-
(Optional) The reaction can be quenched by adding a small molecule thiol, such as 2-mercaptoethanol or L-cysteine, to react with any excess this compound.
-
-
Purification of the PEGylated Conjugate:
-
Proceed to Protocol 2 for purification of the PEGylated product from unreacted protein/peptide and excess PEG reagent.
-
Protocol 2: Purification of the PEGylated Conjugate
This protocol outlines the purification of the PEGylated protein/peptide using Size Exclusion Chromatography (SEC) and Ion Exchange Chromatography (IEX).
A. Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein/peptide, allowing for its separation from the smaller, unreacted molecule.
Materials:
-
SEC column (e.g., Superdex 75 or Superdex 200)
-
HPLC system with UV detector
-
SEC Mobile Phase: Phosphate-buffered saline (PBS) or other suitable buffer
Procedure:
-
Equilibrate the SEC column with the SEC Mobile Phase.
-
Load the reaction mixture from Protocol 1 onto the column.
-
Elute the sample with the SEC Mobile Phase at a constant flow rate.
-
Monitor the elution profile at 280 nm (for proteins) or 220 nm (for peptides). The PEGylated conjugate will elute earlier than the unreacted protein/peptide.
-
Collect the fractions corresponding to the PEGylated product.
-
Analyze the collected fractions by SDS-PAGE or mass spectrometry to confirm purity.
B. Ion Exchange Chromatography (IEX)
IEX separates molecules based on their net charge. The PEG chain can shield the surface charges of the protein, altering its interaction with the IEX resin and enabling separation of PEGylated species.[4]
Materials:
-
Cation or anion exchange column (e.g., SP Sepharose or Q Sepharose)
-
HPLC or FPLC system
-
Binding Buffer (low salt concentration)
-
Elution Buffer (high salt concentration)
Procedure:
-
Equilibrate the IEX column with Binding Buffer.
-
Load the sample (either the crude reaction mixture or the partially purified product from SEC).
-
Wash the column with Binding Buffer to remove unbound molecules.
-
Elute the bound molecules using a linear gradient of the Elution Buffer.
-
Monitor the elution profile at 280 nm or 220 nm. The PEGylated protein often elutes at a different salt concentration than the native protein.
-
Collect fractions and analyze for purity.
Protocol 3: Boc Deprotection of the PEGylated Conjugate
This protocol describes the removal of the Boc protecting group to expose the terminal amine.
Materials:
-
Purified Boc-protected PEGylated conjugate
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Cold diethyl ether
-
Suitable buffer for final resuspension (e.g., PBS, pH 7.4)
Procedure:
-
Preparation for Deprotection:
-
Lyophilize the purified PEGylated conjugate to remove the aqueous buffer.
-
Resuspend the lyophilized product in the Deprotection Solution.
-
-
Deprotection Reaction:
-
Incubate the solution for 30 minutes to 2 hours at room temperature. The reaction time may need to be optimized to ensure complete deprotection without degrading the protein/peptide.[5]
-
Monitor the deprotection by LC-MS if possible.
-
-
Removal of TFA and Protein Precipitation:
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Precipitate the deprotected product by adding cold diethyl ether.
-
Centrifuge to pellet the protein/peptide and discard the supernatant.
-
Wash the pellet with cold diethyl ether to remove residual TFA.
-
-
Resuspension and Final Purification:
-
Air-dry the pellet.
-
Resuspend the deprotected PEGylated protein/peptide in a suitable buffer.
-
If necessary, perform a final buffer exchange using a desalting column to ensure the final product is in the desired buffer for downstream applications.
-
Data Presentation
Table 1: Typical Reaction Conditions for PEGylation and Boc Deprotection
| Parameter | PEGylation with this compound | Boc Deprotection |
| Reagents | Protein/Peptide with free Cys, this compound | Boc-PEG-Protein/Peptide, TFA, DCM |
| Solvent/Buffer | Aqueous buffer (e.g., Tris, PBS), pH 7.5-8.5 | 50% TFA in DCM |
| Molar Ratio | 10-50 fold excess of PEG reagent to protein/peptide | N/A |
| Temperature | 4°C to Room Temperature | Room Temperature |
| Reaction Time | 2 - 24 hours | 30 minutes - 2 hours |
| Typical Yield | 70-90% (can be lower depending on protein) | >90% |
Table 2: Characterization Methods for PEGylated Proteins/Peptides
| Technique | Purpose | Typical Conditions |
| SDS-PAGE | Assess increase in molecular weight and purity | 4-12% Bis-Tris gel, Coomassie or Silver staining |
| Size Exclusion Chromatography (SEC-HPLC) | Determine hydrodynamic volume, purity, and aggregation | Column: Shodex Protein KW803/804; Mobile Phase: 20mM HEPES, pH 6.5[] |
| Reversed-Phase HPLC (RP-HPLC) | Separate PEGylated species and positional isomers | Column: Jupiter 300 C4; Mobile Phase: Acetonitrile/water gradient with 0.1% TFA[6] |
| MALDI-TOF Mass Spectrometry | Confirm molecular weight and determine degree of PEGylation | Matrix: Sinapinic acid (for proteins) or α-cyano-4-hydroxycinnamic acid (for peptides)[7][8] |
Table 3: Comparative Pharmacokinetic Parameters of Non-PEGylated vs. PEGylated Biotherapeutics
| Parameter | Non-PEGylated Protein/Peptide | PEGylated Protein/Peptide | Fold Change |
| Half-life (t½) | Minutes to a few hours | Hours to days | 10-100x increase |
| Clearance (CL) | High | Low | Significant decrease |
| Volume of Distribution (Vd) | Variable | Generally increased | ~1.5-2x increase |
| Mean Residence Time (MRT) | Short | Long | Significant increase |
Note: The exact fold change is highly dependent on the specific protein/peptide, the size and structure of the PEG, and the site of attachment.[9]
Visualizations
Caption: Experimental workflow for protein/peptide PEGylation.
Caption: PEG-Interferon and the JAK-STAT signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. blob.phenomenex.com [blob.phenomenex.com]
- 6. benchchem.com [benchchem.com]
- 7. covalx.com [covalx.com]
- 8. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the solubility of Bromo-PEG6-Boc in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of Bromo-PEG6-Boc in aqueous solutions. As a heterobifunctional linker containing a hydrophilic PEG chain, a hydrophobic Boc protecting group, and a reactive bromo group, its solubility behavior can be complex. This guide offers practical advice and protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: While the polyethylene glycol (PEG) spacer in this compound is designed to enhance aqueous solubility, the presence of the hydrophobic tert-Butyloxycarbonyl (Boc) protecting group and the bromo group can significantly limit its direct solubility in purely aqueous solutions like water or phosphate-buffered saline (PBS).[1] Direct dissolution in these buffers may result in low solubility or the formation of a suspension.
Q2: In which solvents is this compound known to be soluble?
A2: this compound is highly soluble in organic solvents such as dimethyl sulfoxide (DMSO).[2] Commercially available data indicates a solubility of ≥ 100 mg/mL in DMSO.[2] It is also expected to be soluble in other polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (DCM).[1]
Q3: How can I prepare an aqueous working solution of this compound for my experiment?
A3: The recommended method is to first prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental buffer. This approach helps to overcome the initial solubility challenges in aqueous media. It is crucial to ensure that the final concentration of the organic co-solvent is compatible with your specific assay and does not affect the biological system.
Q4: What should I do if I observe precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer?
A4: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds. This "antisolvent precipitation" occurs as the compound moves from a favorable organic solvent to a less favorable aqueous environment. Please refer to the Troubleshooting Guide below for detailed steps on how to address this issue.
Q5: Does the Boc protecting group affect the aqueous solubility?
A5: Yes, the Boc group is hydrophobic and can significantly decrease the aqueous solubility of the PEG linker.[3] This is a key consideration when planning your experiments.
Troubleshooting Guide: Solubility Issues with this compound
This guide provides a systematic approach to resolving common solubility problems encountered with this compound in aqueous solutions.
Issue: Precipitate forms upon dilution of a DMSO stock solution into an aqueous buffer (e.g., PBS).
This is the most common solubility issue. The following workflow can help you troubleshoot and resolve it.
Troubleshooting Workflow for Precipitation
Detailed Troubleshooting Steps:
-
Decrease Final Concentration: The simplest solution is often to lower the final concentration of this compound in your aqueous medium. Determine the lowest effective concentration required for your experiment and prepare your dilutions accordingly.
-
Optimize Dilution Method:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. This gradual change in the solvent environment can help to keep the compound in solution.
-
Vigorous Mixing: Ensure rapid and thorough mixing of the DMSO stock solution with the aqueous buffer. Add the stock solution dropwise to the vortexing buffer.
-
-
Increase Co-solvent Concentration:
-
If your experimental system allows, increase the final percentage of DMSO. However, always run a vehicle control to account for any potential effects of the co-solvent on your assay.
-
Consider other biocompatible co-solvents such as ethanol or PEG 400.
-
-
pH Adjustment: The solubility of molecules can be pH-dependent. While this compound does not have a readily ionizable group, the overall properties of your buffer can influence solubility. If compatible with your experiment, test a range of pH values for your aqueous buffer.
-
Gentle Heating and Sonication: After dilution, briefly warming the solution to 37°C or sonicating it in a water bath can help to redissolve fine precipitates. Use these methods with caution, as prolonged heating can potentially degrade the compound.
Quantitative Solubility Data
| Solvent/Buffer | Expected Solubility | Notes |
| Water | Very Low to Insoluble | The hydrophobic Boc and bromo groups likely dominate, leading to poor aqueous solubility. |
| PBS (pH 7.4) | Very Low to Insoluble | Similar to water, direct dissolution is expected to be challenging. |
| DMSO | ≥ 100 mg/mL[2] | Excellent solubility, making it the recommended solvent for stock solutions. |
| DMF | High | Expected to be a good solvent based on the properties of similar PEGylated molecules.[1] |
| DCM | High | Expected to be a good solvent.[1] |
| Aqueous Buffer with Co-solvent (e.g., 1-10% DMSO) | Variable | Solubility will depend on the final concentration of the co-solvent and this compound. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a high-concentration stock solution for subsequent dilution into aqueous buffers.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Appropriate personal protective equipment (PPE)
Methodology:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound in a suitable vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.
-
Store the stock solution at -20°C or -80°C for long-term stability. Aliquot to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Thiol-Alkylation using this compound
Objective: To provide a general workflow for the bioconjugation of a thiol-containing molecule (e.g., a protein with a cysteine residue) with this compound.
Workflow for Thiol-Alkylation
Materials:
-
Thiol-containing protein
-
This compound stock solution (in DMSO)
-
Thiol-free reaction buffer (e.g., PBS, pH 7.0-7.5)
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassette)
-
Analytical instruments (e.g., SDS-PAGE, mass spectrometer)
Methodology:
-
Protein Preparation: Dissolve the thiol-containing protein in a thiol-free buffer at a pH between 7.0 and 7.5. If necessary, reduce any disulfide bonds and remove the reducing agent prior to conjugation.
-
Reaction Setup: Add the this compound stock solution to the protein solution. A molar excess of the PEG linker (e.g., 10-20 fold) is typically used. The final concentration of DMSO should be kept as low as possible and be compatible with protein stability.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring. The optimal time and temperature should be determined empirically.
-
Purification: Remove unreacted this compound and byproducts by size-exclusion chromatography (SEC) or dialysis.
-
Characterization: Analyze the purified conjugate using SDS-PAGE to observe the increase in molecular weight, and confirm the conjugation and purity using mass spectrometry.
References
Technical Support Center: Bromo-PEG6-Boc Conjugation Reactions
Welcome to the technical support center for Bromo-PEG6-Boc conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound in bioconjugation, PROTAC synthesis, and other applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a heterobifunctional linker commonly used in bioconjugation and for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] It features a terminal bromide that can react with nucleophiles, a six-unit polyethylene glycol (PEG) spacer to enhance solubility and provide spatial separation, and a Boc-protected amine for subsequent orthogonal deprotection and further functionalization.[2][3]
Q2: What types of functional groups can be conjugated to the bromo end of the linker?
The bromide is a good leaving group for nucleophilic substitution reactions.[4][5][6][7][8][9][10][11] The most common nucleophiles for this reaction are:
-
Thiols (-SH): Thiol groups on cysteine residues of proteins or other thiol-containing molecules readily react with the bromo group to form a stable thioether bond.[4][5][][13]
-
Amines (-NH2): Primary and secondary amines can also displace the bromide to form a new carbon-nitrogen bond. This reaction is fundamental in conjugating the linker to various biomolecules.[14]
-
Phenols (Ar-OH): While less common, phenoxide ions (generated from phenols under basic conditions) can also serve as nucleophiles.
Q3: What are the key advantages of using a PEG spacer in this linker?
The PEG chain offers several benefits in biological applications:
-
Increased Hydrophilicity: PEG enhances the aqueous solubility of the conjugated molecule, which is particularly beneficial for hydrophobic drugs or proteins.[3][15][16]
-
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a molecule, reducing renal clearance and extending its circulation half-life.[16]
-
Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the immune system, reducing its immunogenic potential.[16]
-
Provides a Flexible Spacer: The PEG linker provides a flexible spacer between the two conjugated moieties, which can be critical for applications like PROTACs where optimal orientation of the two binding partners is required for efficacy.[17][18]
Q4: How is the Boc-protected amine deprotected?
The tert-butyloxycarbonyl (Boc) protecting group is acid-labile and can be removed under mild acidic conditions.[3][7][10] Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or a solution of hydrochloric acid (HCl) in an organic solvent.
Troubleshooting Guide
This section addresses common issues encountered during this compound conjugation reactions.
Problem 1: Low or No Conjugation Product Formation
Possible Causes:
-
Inefficient Nucleophilic Attack: The nucleophilicity of the substrate (thiol, amine, etc.) may be too low under the reaction conditions.
-
Steric Hindrance: The conjugation site on the substrate molecule may be sterically hindered, preventing the approach of the this compound linker.
-
Inappropriate Reaction Conditions: The choice of base, solvent, temperature, or reaction time may not be optimal.
-
Degradation of this compound: The linker may be unstable under the chosen reaction conditions.
Troubleshooting Steps:
-
Optimize Base: For thiol or amine conjugation, a non-nucleophilic base like diisopropylethylamine (DIPEA) is often used to scavenge the HBr byproduct.[14] Ensure the base is fresh and used in appropriate stoichiometry (typically 1.5-2.0 equivalents). For thiols, a weaker base like potassium carbonate may also be effective.
-
Solvent Selection: Use a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure all reactants are well-dissolved.[14]
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate.[14] However, be cautious of potential side reactions or degradation at higher temperatures.
-
Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique (TLC, LC-MS, or ¹H NMR). If the reaction is slow, extending the reaction time may lead to higher conversion.
-
Check Substrate pKa: For amine or thiol nucleophiles, the reaction is generally more efficient when the pH is slightly above the pKa of the nucleophilic group to ensure a significant portion is in its deprotonated, more nucleophilic form.
Problem 2: Formation of Multiple Products or Side Reactions
Possible Causes:
-
Multiple Reactive Sites on the Substrate: If the substrate has multiple nucleophilic sites with similar reactivity, a mixture of products can be formed.
-
Over-alkylation: In the case of primary amines, double alkylation can sometimes occur, though it is generally less favorable with bulky PEG linkers.
-
Side Reactions of the Boc Group: While generally stable to basic conditions, prolonged exposure to strong bases or high temperatures could potentially lead to side reactions involving the Boc-protected amine.
Troubleshooting Steps:
-
Use of Protecting Groups: If your substrate has multiple reactive sites, consider using orthogonal protecting groups to selectively block all but the desired reaction site.
-
Control Stoichiometry: Use a controlled amount of this compound (typically 1.0-1.2 equivalents) to minimize over-alkylation.[14]
-
Milder Reaction Conditions: Employ milder bases and lower reaction temperatures to improve selectivity and reduce the likelihood of side reactions.
-
Purification: Utilize purification techniques such as preparative HPLC or column chromatography to isolate the desired product from any side products.[14]
Problem 3: Difficulty in Purifying the Conjugated Product
Possible Causes:
-
Similar Polarity of Product and Starting Materials: The PEG chain can make the conjugated product have a similar polarity to the starting this compound, making chromatographic separation challenging.
-
Product Insolubility: The final conjugate may have different solubility properties compared to the starting materials, leading to precipitation or difficulty in handling during workup and purification.
Troubleshooting Steps:
-
Chromatography Optimization:
-
Normal Phase: If the compound is sufficiently non-polar, normal phase chromatography on silica gel can be attempted.
-
Reverse Phase: Reverse-phase HPLC (RP-HPLC) is often the method of choice for purifying PEGylated compounds. A gradient of water/acetonitrile or water/methanol with a modifier like TFA or formic acid is commonly used.
-
-
Alternative Purification Methods:
-
Size Exclusion Chromatography (SEC): If there is a significant size difference between the product and impurities, SEC can be an effective purification method.
-
Ion Exchange Chromatography (IEX): If the conjugated molecule has charged groups, IEX can be a powerful separation technique.
-
Data Presentation
Table 1: Comparison of Analytical Techniques for Characterizing this compound Conjugates
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Structural confirmation, presence of PEG and t-Boc signals, reaction completion.[14] | Provides detailed structural information, non-destructive. | Lower sensitivity than MS, requires a pure sample, complex spectra for large molecules.[14] |
| Mass Spectrometry (MS) | Absolute confirmation of molecular weight, direct evidence of conjugation.[14] | High sensitivity, can be used for impure samples (LC-MS). | Does not provide detailed structural information on its own.[14] |
| HPLC/UPLC | Purity assessment, reaction monitoring, retention time comparison. | Quantitative, high resolution, can be coupled with MS. | Requires a suitable chromophore for UV detection. |
| TLC | Quick reaction monitoring, qualitative assessment of product formation. | Simple, fast, and inexpensive. | Low resolution, not quantitative. |
Experimental Protocols
General Protocol for Conjugation of this compound to a Thiol-Containing Molecule
-
Dissolution: Dissolve the thiol-containing molecule (1.0 equivalent) in degassed DMF or DMSO.
-
Base Addition: Add a mild base such as potassium carbonate (1.5 equivalents) or DIPEA (1.5 equivalents) to the solution. Stir for 10-15 minutes at room temperature.
-
Linker Addition: Add a solution of this compound (1.1 equivalents) in a minimal amount of the reaction solvent to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the base and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel or reverse phase) to obtain the desired conjugate.
General Protocol for Boc Deprotection
-
Dissolution: Dissolve the Boc-protected conjugate in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC or LC-MS analysis indicates complete deprotection.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene (3x) can help remove residual TFA.
-
Final Product: The resulting TFA salt of the deprotected amine can often be used directly in the next step or can be neutralized by washing with a mild base (e.g., saturated sodium bicarbonate solution) during an aqueous workup to yield the free amine.
Visualizations
Caption: A typical experimental workflow for this compound conjugation and subsequent Boc deprotection.
Caption: A troubleshooting decision tree for low product yield in this compound conjugation reactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bromoacetamide-PEG2-Boc-Amine, CAS 182244-33-3 | AxisPharm [axispharm.com]
- 3. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]
- 6. Bromoacetamido-PEG2-Boc-amine, 182244-33-3 | BroadPharm [broadpharm.com]
- 7. N-Boc-PEG1-bromide, 164332-88-1 | BroadPharm [broadpharm.com]
- 8. Bromo PEG | BroadPharm [broadpharm.com]
- 9. Bromo-PEG10-t-butyl ester | BroadPharm [broadpharm.com]
- 10. N-Boc-PEG3-bromide, 1076199-21-7 | BroadPharm [broadpharm.com]
- 11. Bromo-PEG5-bromide - Creative Biolabs [creative-biolabs.com]
- 13. chemscene.com [chemscene.com]
- 14. benchchem.com [benchchem.com]
- 15. nbinno.com [nbinno.com]
- 16. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reactions of Bromo-PEG6-Boc with Thiols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the reaction between Bromo-PEG6-Boc and thiol-containing molecules. Our aim is to facilitate a smooth and efficient conjugation process, leading to high-quality PEGylated products.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the conjugation of this compound with thiols.
Q1: Why is the yield of my PEGylated product consistently low?
A1: Low yields can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Thiol Deprotonation: The reaction proceeds via an SN2 mechanism, which requires a deprotonated thiol (thiolate) as the nucleophile. The pKa of a typical thiol is around 8.5, so a base is necessary to facilitate deprotonation.
-
Solution: Add a non-nucleophilic base to your reaction mixture. Diisopropylethylamine (DIPEA) or triethylamine (TEA) are common choices. The amount of base should be stoichiometric to or in slight excess of the thiol.
-
-
Thiol Oxidation: Thiols are susceptible to oxidation, forming disulfide bonds that are unreactive towards the bromo-PEG.[1][2] This is a common side reaction, especially in the presence of oxygen or trace metal ions.
-
Solution:
-
Degas all buffers and solvents: Purge with an inert gas like argon or nitrogen before use.
-
Work under an inert atmosphere: Conduct the reaction under a blanket of argon or nitrogen.[3]
-
Add a chelating agent: Including 1-5 mM EDTA in your buffers can sequester metal ions that catalyze oxidation.[2]
-
Use a reducing agent: If your thiol is already oxidized, or for added precaution, you can add a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is often preferred over DTT (dithiothreitol) as it does not contain a thiol and won't compete in the reaction.[1][2]
-
-
-
Suboptimal Reaction Conditions: The reaction rate is influenced by solvent, temperature, and reactant concentrations.
-
Solution:
-
Solvent: Use a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents solvate the cation of the base, leaving the thiolate more nucleophilic.
-
Temperature: The reaction is typically performed at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50°C) can be beneficial, but monitor for potential side reactions.
-
Concentration: Ensure adequate concentrations of both reactants. A slight excess (1.1-1.5 equivalents) of the this compound can help drive the reaction to completion.
-
-
-
Steric Hindrance: The bulky nature of the PEG chain or the thiol-containing molecule can slow down the reaction rate.[4][5]
-
Solution: Increase the reaction time and/or temperature. Consider using a longer PEG chain if the steric hindrance is on the PEG side and is a recurring issue in your applications.
-
Q2: I'm observing multiple spots on my TLC/peaks in my LC-MS that are not my starting materials or desired product. What are these side products?
A2: The most common side product is the disulfide dimer of your thiol-containing molecule. As mentioned in Q1, this arises from oxidation. Another possibility, though less common, is the elimination of HBr from the bromo-PEG, especially if a strong, sterically hindered base is used at elevated temperatures.
-
Solution: To confirm the presence of disulfide bonds, you can treat an aliquot of your reaction mixture with a reducing agent like TCEP and re-analyze by LC-MS. The peak corresponding to the disulfide dimer should disappear, while the peak for your free thiol should increase in intensity. To prevent disulfide formation, follow the recommendations in Q1 regarding working under inert atmosphere and using degassed solvents.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent techniques for monitoring the reaction.
-
TLC: Use a suitable solvent system that provides good separation between your starting materials and the product. The PEGylated product will typically have a different Rf value than the starting bromo-PEG and the thiol. Staining with potassium permanganate can be effective for visualizing the PEGylated compound if it's not UV-active.
-
LC-MS: This is the most definitive method. You can track the disappearance of the starting material peaks and the appearance of the product peak with its expected mass. This also allows you to identify any side products being formed.[6][7][8][9] For complex samples, a mini-workup of an aliquot (e.g., a quick extraction) might be necessary to get a clean injection for LC-MS analysis.[10]
Q4: What is the best way to purify the final Boc-protected PEGylated product?
A4: The choice of purification method depends on the properties of your product and the impurities present.
-
Size-Exclusion Chromatography (SEC): This is a good option for removing unreacted small molecules, such as excess thiol or base, from the larger PEGylated product.[][12]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a very effective method for purifying PEGylated peptides and other biomolecules, providing high resolution and separation from unreacted starting materials and side products.[10][][13][14]
-
Dialysis: For large PEGylated molecules like proteins, dialysis can be used to remove small molecule impurities.[]
Q5: I'm having trouble with the final Boc deprotection step. It's either incomplete or I'm losing my product.
A5: Boc deprotection is an acid-labile process, and the conditions need to be optimized for your specific molecule.
-
Incomplete Deprotection:
-
Insufficient Acid: Trifluoroacetic acid (TFA) is commonly used. A solution of 20-50% TFA in a solvent like dichloromethane (DCM) is a good starting point. If deprotection is incomplete, you can increase the concentration of TFA or the reaction time.[15][16][17]
-
Reaction Time/Temperature: Most deprotections are complete within 1-2 hours at room temperature.[16] Monitor the reaction by LC-MS to determine the optimal time.
-
-
Product Degradation:
-
Acid-Sensitive Functional Groups: If your molecule contains other acid-sensitive groups, such as an ester, prolonged exposure to strong acid can cause cleavage.[17] In such cases, use the mildest conditions possible (e.g., lower TFA concentration, shorter reaction time) that still achieve complete deprotection. Using HCl in an organic solvent like dioxane or ethyl acetate can sometimes be a milder alternative to TFA.[17]
-
Quantitative Data Summary
The following table provides a summary of typical reaction conditions for the conjugation of this compound with thiols. These are starting points and may require optimization for your specific system.
| Parameter | Recommended Range | Notes |
| Stoichiometry | 1.1 - 1.5 equivalents of this compound per equivalent of thiol | An excess of the PEG reagent can help drive the reaction to completion.[18] |
| Solvent | DMF, DMSO | Polar aprotic solvents are preferred to enhance the nucleophilicity of the thiolate. |
| Base | DIPEA, TEA (1.0 - 1.5 equivalents) | A non-nucleophilic base is required to deprotonate the thiol. |
| Temperature | Room Temperature (20-25°C) | Gentle heating (40-50°C) can be used for sluggish reactions. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS to determine completion. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxidation of the thiol to disulfide.[3] |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to a Thiol
This protocol provides a general method for the conjugation reaction.
-
Preparation:
-
Ensure all glassware is dry.
-
Degas all solvents and buffers by sparging with argon or nitrogen for at least 30 minutes.
-
-
Reaction Setup:
-
Dissolve the thiol-containing molecule (1 equivalent) in degassed DMF.
-
Add DIPEA or TEA (1.2 equivalents) to the solution and stir for 10 minutes at room temperature under an inert atmosphere.
-
In a separate vial, dissolve this compound (1.2 equivalents) in a minimal amount of degassed DMF.
-
Add the this compound solution dropwise to the thiol solution.
-
-
Reaction:
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting thiol is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by an appropriate method such as RP-HPLC or size-exclusion chromatography.
-
Characterize the purified product by LC-MS and NMR.
-
Protocol 2: Boc Deprotection of the PEGylated Product
This protocol describes the removal of the Boc protecting group.
-
Setup:
-
Dissolve the purified Boc-protected PEGylated product in dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
-
Deprotection:
-
Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 15 minutes, then allow it to warm to room temperature.
-
Continue stirring at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
-
-
Work-up:
-
Once the reaction is complete, concentrate the solution under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with toluene (3x) to remove residual TFA.
-
The resulting TFA salt of the deprotected amine can be used directly or neutralized by dissolving the residue in a suitable organic solvent and washing with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
-
Visualizations
Caption: Experimental workflow for the synthesis and deprotection of a thiol-PEG6 conjugate.
Caption: Troubleshooting logic for low yield in this compound and thiol reactions.
Caption: Chemical reaction pathway for the conjugation and potential side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enovatia.com [enovatia.com]
- 7. Quantitative analysis of thiol electrophile and redox modifications by LC-MS/MS [morressier.com]
- 8. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. rsc.org [rsc.org]
- 16. Boc Deprotection - TFA [commonorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. In situ growth of a stoichiometric PEG-like conjugate at a protein's N-terminus with significantly improved pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Preventing side reactions during Boc removal from Bromo-PEG6-Boc
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bromo-PEG6-Boc. Our aim is to help you navigate the challenges of Boc deprotection and prevent unwanted side reactions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when removing the Boc group from this compound?
The main challenges arise from the inherent reactivity of the molecule's functional groups under acidic deprotection conditions. The primary concerns are:
-
Tert-butylation: The tert-butyl cation generated during Boc cleavage is a reactive electrophile that can alkylate nucleophilic sites on your molecule or other molecules in the reaction mixture.
-
Side reactions involving the bromide: The alkyl bromide may undergo substitution reactions, or the deprotected amine could participate in intramolecular cyclization.
-
Incomplete deprotection: The polyethylene glycol (PEG) chain can sterically hinder the approach of the acid to the Boc group, potentially leading to incomplete removal.[1]
Q2: What are the most common side products, and how can I detect them?
The most common side products are the result of the tert-butyl cation reacting with nucleophiles. In the context of this compound, potential side products include:
-
Alkylated Scavengers: If using nucleophilic scavengers, they can be alkylated by the tert-butyl cation.
-
Intramolecular Cyclization Product: The deprotected amine can displace the bromide to form a cyclic ether amine.
These side products can be detected and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q3: How does the PEG-6 chain affect the deprotection reaction?
The PEG-6 chain influences the reaction in two main ways:
-
Solubility: It enhances the hydrophilicity of the molecule, which must be considered when choosing a reaction solvent to ensure all reactants are fully dissolved.
-
Steric Hindrance: The PEG chain can physically block the Boc group, making it less accessible to the acid.[1] This may necessitate longer reaction times or higher concentrations of acid for complete deprotection.[1]
Q4: Are there alternatives to strong acids like TFA for Boc removal to increase safety and reduce side reactions?
Yes, several milder methods can be employed, which can be particularly useful if your molecule contains other acid-sensitive functional groups. Some alternatives include:
-
4M HCl in 1,4-dioxane: This is a commonly used alternative to TFA.[1]
-
Trimethylsilyl iodide (TMSI) or Zinc Bromide (ZnBr2) in an organic solvent: These reagents can deprotect the Boc group under less acidic conditions, though they may require longer reaction times.
-
Oxalyl chloride in methanol: This provides a mild method for selective N-Boc deprotection.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection | 1. Insufficient acid concentration or reaction time. 2. Steric hindrance from the PEG-6 chain.[1] 3. Poor solubility of the starting material. | 1. Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or extend the reaction time. Monitor progress by TLC or LC-MS.[1] 2. Consider gentle heating, but be mindful of potential side reactions. 3. Ensure the this compound is fully dissolved in the chosen solvent. |
| Observation of a major side product with the same mass | Intramolecular cyclization of the deprotected amine with the alkyl bromide. | 1. Use a less nucleophilic acid for deprotection. 2. Perform the reaction at a lower temperature (e.g., 0 °C) to disfavor the intramolecular substitution. 3. Immediately after deprotection and work-up, proceed to the next synthetic step to minimize the time the free amine and bromide are in proximity. |
| Presence of multiple unidentified side products | Alkylation by the tert-butyl cation due to ineffective scavenging. | 1. Add a scavenger cocktail to the reaction mixture. A common and effective cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). 2. Use silane-based scavengers like TIS or triethylsilane (TES) as they are less likely to react with the alkyl bromide compared to thiol-based scavengers.[3] |
| Difficulty in isolating the product | The product may be a salt (e.g., TFA salt) with different solubility properties. | 1. After removing the reaction solvent and excess acid, the product can often be precipitated by adding a non-polar solvent like cold diethyl ether.[1] 2. For neutralization, the residue can be dissolved in an organic solvent and washed with a mild aqueous base like sodium bicarbonate.[1] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA with Scavengers
-
Preparation: Dissolve this compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a pre-prepared deprotection cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) (v/v/v) to the reaction mixture. A typical ratio is 1:1 (v/v) of the DCM solution to the deprotection cocktail.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, co-evaporate with toluene (3x).
-
The resulting TFA salt of the deprotected amine can be used directly or precipitated by adding cold diethyl ether and collecting the solid by filtration.
-
For neutralization to the free amine, dissolve the residue in a suitable organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Protocol 2: Milder Boc Deprotection using 4M HCl in 1,4-Dioxane
-
Preparation: Dissolve this compound in a minimal amount of 1,4-dioxane in a round-bottom flask with a magnetic stir bar.
-
Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction for completion using TLC or LC-MS. This may take longer than the TFA method.
-
Work-up:
-
Once the reaction is complete, remove the solvent and excess HCl under reduced pressure.
-
The resulting hydrochloride salt can be isolated or neutralized as described in Protocol 1.
-
Visualizations
Caption: Boc deprotection pathway and potential side reactions.
Caption: Troubleshooting workflow for Boc deprotection.
References
Technical Support Center: Monitoring Bromo-PEG6-Boc Reactions
This guide provides researchers, scientists, and drug development professionals with technical support for monitoring the progress of a Bromo-PEG6-Boc reaction. It includes troubleshooting advice and frequently asked questions in a Q&A format, detailed experimental protocols, and a summary of key reaction parameters.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How can I effectively monitor the progress of my this compound reaction?
A1: The progress of a this compound reaction can be monitored using several analytical techniques. The most common and effective methods are Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] The choice of method will depend on the resources available and the level of detail required.
Q2: I'm having trouble visualizing my PEGylated compound on a TLC plate. What can I do?
A2: PEG-containing compounds can be challenging to visualize on TLC plates with UV light alone, as they may lack a strong chromophore.[3] Here are some troubleshooting tips:
-
Staining: Use a stain that is specific for PEG compounds. A modified Dragendorff stain is highly effective.[4] Alternatively, general stains like phosphomolybdic acid or an iodine chamber can be used.[5]
-
Solvent System: The choice of solvent system is crucial for good separation. For polar PEGylated compounds, solvent systems like dichloromethane/methanol or chloroform/methanol/isopropanol can provide better separation and less streaking than ethyl acetate/hexane systems.[4]
-
Neutralization: Silica gel is slightly acidic, which can cause streaking with certain compounds. Adding a small amount of a basic solvent like triethylamine (2-5%) to your eluent can help neutralize the silica gel and improve spot shape.[6]
Q3: My LC-MS results show multiple peaks, and I'm unsure which is my product. How can I identify the correct peak?
A3: A complex chromatogram can be due to starting materials, byproducts, or impurities. To identify your product peak:
-
Mass Spectrometry Data: The primary tool is the mass spectrum associated with each peak. Calculate the expected mass of your this compound product and look for the corresponding m/z value.
-
Compare to Starting Material: Inject a sample of your starting material to identify its retention time and mass.
-
Reaction Time Points: Analyze aliquots taken at different reaction time points. The product peak should grow over time, while the starting material peak diminishes.
-
2D-LC: For very complex mixtures, two-dimensional liquid chromatography (2D-LC) can provide enhanced separation by using two different column types, such as size exclusion followed by reversed-phase chromatography.[3][7][8]
Q4: How can I use NMR to confirm the successful formation of the Boc-protected product?
A4: ¹H NMR spectroscopy is a definitive method for confirming the presence of the tert-butyloxycarbonyl (Boc) protecting group.[1]
-
Key Signal: The most telling signal is a large singlet peak around 1.4 ppm in the ¹H NMR spectrum, which corresponds to the nine equivalent protons of the tert-butyl group.[1]
-
Monitoring Progress: You can also monitor the reaction by observing the disappearance of the proton signals from your starting amine and the appearance of new signals corresponding to the product.[1]
-
¹³C NMR: While less sensitive, ¹³C NMR can also be used to confirm the presence of the carbonyl and quaternary carbons of the Boc group.[1]
Q5: The reaction seems to be stalled or incomplete. What are the potential causes and solutions?
A5: Incomplete reactions can be due to several factors:
-
Insufficient Reagents: Ensure you are using the correct stoichiometry of reagents. For Boc protection, an excess of di-tert-butyl dicarbonate (Boc₂O) may be necessary.[9]
-
Reaction Conditions: The reaction may require optimization of temperature, time, or solvent. While many Boc protections proceed at room temperature, some may require gentle heating or extended reaction times.[10]
-
Solubility Issues: Poor solubility of the starting material can hinder the reaction.[11][12] Ensure your chosen solvent can dissolve all reactants. For zwitterionic or poorly soluble starting materials, aqueous conditions with a base like sodium hydroxide might be necessary.[11]
-
Moisture: Some reactions are sensitive to moisture. Using anhydrous solvents and flame-drying glassware can be beneficial, especially for esterifications.[5]
Quantitative Data Summary
The optimal conditions for a this compound reaction can vary depending on the specific substrate and reaction type (e.g., etherification, amination). The table below provides typical ranges for key parameters based on general PEGylation and Boc protection protocols.
| Parameter | Typical Range | Notes |
| Reaction Temperature | 0°C to Room Temperature | Can be gently heated if the reaction is slow. |
| Reaction Time | 1 - 24 hours | Monitor by TLC or LC-MS to determine completion.[10] |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF) | Choice depends on the solubility of the reactants. |
| Equivalents of Boc₂O | 1.1 - 1.5 equivalents | An excess is often used to ensure complete reaction.[9] |
| Base (if applicable) | Triethylamine (TEA), Diisopropylethylamine (DIPEA), Sodium Hydroxide (NaOH) | The choice of base depends on the specific reaction and solvent. |
Experimental Protocols
Thin Layer Chromatography (TLC)
-
Plate Preparation: Using a pencil, lightly draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.[6]
-
Spotting: Dissolve a small amount of your reaction mixture in a suitable solvent. Use a capillary tube to spot the mixture onto the starting line. Make the spot as small and concentrated as possible.[6]
-
Elution: Place the TLC plate in a developing chamber containing the chosen eluent (e.g., 10:1 DCM:MeOH). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to travel up the plate.[6]
-
Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots using a UV lamp and/or an appropriate stain (e.g., modified Dragendorff, phosphomolybdic acid, or iodine).[4][5]
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.
-
Chromatographic Conditions: Use a reverse-phase C18 column. A typical gradient elution might start with a high percentage of water (with 0.1% formic acid or TFA) and ramp up to a high percentage of an organic solvent like acetonitrile (also with 0.1% formic acid or TFA).
-
Mass Spectrometry: Set the mass spectrometer to scan for the expected mass-to-charge ratio (m/z) of the starting materials and the this compound product.
-
Analysis: Integrate the peaks in the chromatogram and analyze the corresponding mass spectra to identify the components of the reaction mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Take an aliquot from the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis: Look for the characteristic singlet of the Boc group's tert-butyl protons around 1.4 ppm.[1] Compare the integration of this peak to the signals of the starting material to estimate the reaction conversion. Further confirmation can be obtained from ¹³C NMR by observing the signals for the Boc carbonyl and quaternary carbons.[1]
Experimental Workflow Diagram
Caption: Workflow for monitoring a this compound reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Purification of Bromo-PEG6-Boc Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Bromo-PEG6-Boc and its conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge when purifying this compound conjugates on silica gel?
A1: The most frequent issue is significant streaking and poor separation of the compound. Due to the polar nature of the polyethylene glycol (PEG) chain, highly polar solvent systems are required for elution. However, these strong solvents can lead to broad peaks and co-elution with similar impurities[1]. Users often report that even with a TLC Rf of ~0.2-0.3, the compound moves much faster on the column than expected[1].
Q2: My this compound starting material appears as an oil. How can I purify it before conjugation?
A2: this compound is often a liquid or oil at room temperature. While direct use is common, purification can be achieved via flash chromatography. If the compound fails to solidify upon refrigeration, a technique used for oily Boc-protected amino acids may be attempted: dissolve the oil in a minimal amount of a volatile solvent, add a seed crystal if available, and after solidification, triturate or pulp the solid with a cold, non-polar solvent like hexane or diethyl ether to wash away less polar impurities[2].
Q3: I am seeing unexpected peaks in my HPLC analysis of the purified conjugate. What could they be?
A3: Unexpected peaks can arise from several sources:
-
Reaction Byproducts: Incomplete reaction or side reactions during conjugation can lead to impurities. Use LC-MS to identify these species and optimize reaction conditions[3].
-
Degradation Products: The this compound linker or your conjugate may be unstable under the reaction or purification conditions (e.g., acidic or basic pH)[3].
-
Incomplete Boc Deprotection: If the preceding step was Boc deprotection, residual starting material or byproducts from the deprotection reaction (e.g., from scavengers) can be present[4].
-
Contaminants from Reagents: Always use high-purity reagents and solvents, as contaminants can introduce extraneous peaks[3].
Q4: Why is my recovery so low after RP-HPLC purification?
A4: Low recovery of PEGylated compounds from RP-HPLC is a common issue. Possible causes include:
-
Irreversible Adsorption: The conjugate may be irreversibly binding to the stationary phase of the column. Consider trying a different column chemistry (e.g., C8 instead of C18) or modifying the mobile phase to reduce non-specific binding[3].
-
Precipitation on Column: Your conjugate may not be soluble in the mobile phase throughout the gradient, causing it to precipitate on the column[3]. Ensure adequate solubility in both the aqueous and organic components of your mobile phase.
-
Product Aggregation: Harsh purification conditions can sometimes induce aggregation of PEGylated molecules, leading to loss of product[5].
Troubleshooting Guides
Issue 1: Poor Separation and Streaking during Silica Gel Chromatography
Symptom: The this compound conjugate streaks down the silica column, resulting in many mixed fractions and low purity.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Strong Solvent Interaction | The polar PEG chain interacts strongly with the silica surface. Standard solvent systems like Ethyl Acetate/Methanol can exacerbate this effect[1]. |
| Troubleshooting Step: Switch to a less polar, multi-component solvent system. A slow gradient of 1-10% of a 1:1 mixture of Ethanol/Isopropanol in Chloroform has been reported to provide better separation for PEG-containing compounds compared to Methanol-based systems[1]. | |
| Column Overloading | Loading too much crude material onto the column can saturate the stationary phase and lead to poor separation. |
| Troubleshooting Step: Reduce the amount of material loaded onto the column. Use a larger column or perform multiple smaller purification runs if necessary. | |
| Inappropriate TLC-to-Column Transfer | The behavior on a TLC plate does not always perfectly predict the behavior on a column, especially for PEGylated compounds[1]. |
| Troubleshooting Step: After finding a promising solvent system by TLC, run a small-scale test column to verify the separation before committing the bulk of your material. |
Issue 2: Co-elution of Product and Unreacted Starting Material in RP-HPLC
Symptom: The main product peak in the RP-HPLC chromatogram is not fully resolved from the peak of the unreacted starting material (e.g., the parent molecule before conjugation).
Possible Causes & Solutions:
| Possible Cause | Solution |
| Suboptimal Gradient | The gradient may be too steep, not allowing enough time for the two compounds to separate based on their hydrophobicity difference. |
| Troubleshooting Step: Optimize the gradient profile. A shallower gradient around the expected elution time of the components of interest can significantly improve resolution[3]. | |
| Incorrect Column Choice | The stationary phase (e.g., C18) may not be providing sufficient selectivity for your specific conjugate and starting material. |
| Troubleshooting Step: For separating PEGylated molecules from their unmodified counterparts, a C18 media often provides the best separation[1]. However, if resolution is poor, trying a C8 or C4 column could be beneficial. | |
| Mobile Phase Composition | The choice of organic solvent and ion-pairing agent can dramatically affect selectivity. |
| Troubleshooting Step: Vary the organic solvent (e.g., try methanol instead of acetonitrile). Adjust the concentration of the ion-pairing agent (e.g., trifluoroacetic acid, TFA) in the mobile phase, as this can impact the retention of polar molecules[3]. |
Experimental Protocols
Protocol 1: Purification by Flash Silica Gel Chromatography
This protocol provides a general method for purifying a this compound conjugate from non-polar impurities.
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of dichloromethane (DCM) or the initial mobile phase.
-
Column Packing: Pack a silica gel column with a slurry of silica in a non-polar solvent (e.g., hexane or chloroform).
-
Loading: Adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the packed column. This often gives better results than wet-loading for PEG compounds.
-
Elution: Start with 100% chloroform. Elute the column using a shallow gradient.
-
Gradient Profile: Gradually increase the polarity by adding a 1:1 mixture of Ethanol/Isopropanol (IPA). A typical gradient might be from 0% to 10% EtOH/IPA over 10-20 column volumes.
-
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or LC-MS.
-
Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Preparative Reversed-Phase HPLC (RP-HPLC)
This protocol is a starting point for purifying a this compound conjugate from more polar impurities or unreacted starting materials.
-
Sample Preparation: Dissolve the crude material in a minimal amount of a solvent mixture compatible with the initial mobile phase (e.g., 50:50 Water:Acetonitrile). Filter the sample through a 0.22 µm syringe filter.
-
Column and Solvents:
-
Column: C18, 10 µm particle size.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
-
Elution:
-
Flow Rate: 20 mL/min (for a typical 21.2 x 150 mm preparative column).
-
Detection: UV at a wavelength appropriate for the chromophore in the conjugate (e.g., 254 nm).
-
Gradient: A shallow gradient is recommended. See the data table below for an example.
-
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Purity Analysis and Recovery: Analyze the collected fractions for purity using analytical HPLC. Pool the pure fractions and remove the solvent by lyophilization to obtain the purified conjugate.
Data Presentation
Table 1: Example Gradient for Preparative RP-HPLC
| Time (minutes) | % Mobile Phase A (Water + 0.1% TFA) | % Mobile Phase B (Acetonitrile + 0.1% TFA) | Flow Rate (mL/min) |
| 0 - 5 | 95 | 5 | 20 |
| 5 - 45 | 95 -> 35 | 5 -> 65 | 20 |
| 45 - 50 | 35 -> 5 | 65 -> 95 | 20 |
| 50 - 55 | 5 | 95 | 20 |
| 55 - 60 | 5 -> 95 | 95 -> 5 | 20 |
Note: This is an example gradient and must be optimized for each specific conjugate.
Mandatory Visualization
References
Troubleshooting low yield in PROTAC synthesis with Bromo-PEG6-Boc
This guide provides researchers, scientists, and drug development professionals with solutions to common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) using the Bromo-PEG6-Boc linker.
Frequently Asked Questions (FAQs)
Q1: I am observing a significantly low yield after the first coupling step between my E3 ligase ligand (or protein of interest ligand) and this compound. What are the potential causes and how can I troubleshoot this?
Low yield in the initial coupling reaction is a common issue. Several factors related to the reactants, reaction conditions, and work-up process can contribute to this problem.
Potential Causes & Troubleshooting Steps:
-
Incomplete Reaction:
-
Suboptimal Reaction Conditions: The nucleophilic substitution reaction between an amine or thiol on your ligand and the bromo group of the linker is sensitive to base and temperature.
-
Base Selection: Ensure you are using a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to prevent it from competing with your ligand for the linker. The amount of base is also critical; typically 2-4 equivalents are used.
-
Temperature: While many reactions proceed at room temperature, gentle heating (e.g., 50-80 °C) can sometimes be necessary to drive the reaction to completion, especially if your ligand is a weak nucleophile. Monitor the reaction for potential degradation of starting materials at elevated temperatures.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique like LC-MS. Reactions can take anywhere from a few hours to overnight.
-
-
Steric Hindrance: The PEG6 chain, while flexible, can still present some steric bulk. If the reactive group on your ligand is sterically hindered, the reaction rate can be significantly reduced. Consider longer reaction times or slightly elevated temperatures.
-
-
Side Reactions:
-
Hydrolysis of the Bromo Linker: Under strongly basic conditions or in the presence of water, the bromo group can be hydrolyzed to a hydroxyl group, rendering the linker unreactive for the desired coupling. Ensure you are using anhydrous solvents and reagents.
-
Competing Nucleophiles: If your E3 ligase ligand or POI ligand has multiple nucleophilic sites, you may get a mixture of products. If possible, protect other reactive functional groups before the coupling step.
-
-
Issues with Starting Materials:
-
Purity of this compound: Impurities in the linker can lead to side reactions and reduced yields.[] Ensure you are using a high-purity reagent.
-
Degradation of Ligands: Your E3 ligase ligand or POI ligand may be unstable under the reaction conditions. Check for degradation by analyzing an aliquot of your starting material under the reaction conditions (without the linker).
-
Q2: My Boc deprotection step is resulting in a low yield of the desired amine-PEG6-ligand intermediate. What could be going wrong?
The Boc deprotection step is critical and can be a source of yield loss if not optimized.
Potential Causes & Troubleshooting Steps:
-
Incomplete Deprotection:
-
Insufficient Acid: The most common method for Boc deprotection is treatment with an acid like trifluoroacetic acid (TFA). Ensure you are using a sufficient excess of TFA, typically in a solvent like dichloromethane (DCM). A common condition is 20-50% TFA in DCM.
-
Reaction Time: Deprotection is usually rapid (1-2 hours at room temperature), but monitoring by LC-MS is crucial to ensure completion.
-
-
Side Reactions and Degradation:
-
Acid-Labile Functional Groups: If your ligand contains other acid-sensitive functional groups (e.g., other protecting groups like t-butyl esters, acetals), they may be cleaved under the Boc deprotection conditions. If this is the case, you may need to explore milder deprotection methods.
-
Degradation of the PEG Linker: While generally stable, prolonged exposure to strong acids could potentially lead to some degradation of the PEG chain, although this is less common.
-
-
Work-up and Purification Issues:
-
Loss During Extraction: The resulting amine-PEG6-ligand can be highly polar and may have some water solubility, leading to losses during aqueous work-up. Minimize the volume of the aqueous phase and consider back-extraction of the aqueous layer with an organic solvent.
-
Difficult Purification: The high polarity and flexibility of the PEG chain can make purification by column chromatography challenging, leading to broad peaks and poor separation.
-
Q3: I am struggling with the purification of my final PROTAC containing the PEG6 linker. What strategies can I employ to improve purity and yield?
Purification is a common bottleneck in PROTAC synthesis, and the properties of the PEG linker can exacerbate these challenges.
Troubleshooting Purification:
-
Chromatography Technique:
-
Reverse-Phase HPLC (RP-HPLC): This is often the most effective method for purifying PROTACs.[2] A gradient of water/acetonitrile or water/methanol with a small amount of an additive like TFA or formic acid is typically used.
-
Flash Column Chromatography: While possible, the polarity and flexible nature of the PEG linker can lead to poor separation on normal-phase silica gel. If using silica gel, consider using a more polar solvent system or a reverse-phase silica gel.
-
-
Minimizing Side Products:
-
Stepwise Purification: Purifying the intermediates after each synthetic step can be more effective than a single final purification. This removes unreacted starting materials and side products early on, simplifying the final purification.
-
Use of Scavenger Resins: After a reaction, scavenger resins can be used to remove excess reagents (e.g., an amine scavenger to remove excess amine starting material), which can simplify the subsequent purification.[3]
-
Quantitative Data Summary
The following table summarizes typical reaction conditions for the key steps in a PROTAC synthesis involving this compound. Note that these are starting points and may require optimization for your specific substrates.
| Reaction Step | Parameter | Typical Conditions | Notes |
| Step 1: Nucleophilic Substitution | Base | DIPEA (2-4 eq.) | A non-nucleophilic base is crucial. |
| Solvent | Anhydrous DMF or DMSO | Ensure solvents are dry to prevent hydrolysis. | |
| Temperature | Room Temperature to 80 °C | Start at RT and gently heat if the reaction is slow. | |
| Reaction Time | 4-24 hours | Monitor by LC-MS. | |
| Step 2: Boc Deprotection | Reagent | TFA (20-50% in DCM) | Ensure sufficient excess of TFA. |
| Solvent | DCM | ||
| Temperature | Room Temperature | ||
| Reaction Time | 1-2 hours | Monitor by LC-MS. | |
| Step 3: Final Coupling (Amide Bond) | Coupling Reagents | HATU, HOBt, or EDC/HOBt | Standard peptide coupling reagents. |
| Base | DIPEA (2-4 eq.) | ||
| Solvent | Anhydrous DMF | ||
| Temperature | Room Temperature | ||
| Reaction Time | 4-24 hours | Monitor by LC-MS. |
Experimental Protocols
General Protocol for Two-Step PROTAC Synthesis using this compound
Step 1: Coupling of Ligand 1 (with a nucleophilic handle) to this compound
-
Dissolve your ligand (containing an amine or thiol, 1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add a non-nucleophilic base, such as DIPEA (2-4 equivalents), to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by LC-MS. If the reaction is slow, it can be gently heated (e.g., to 50 °C).
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting Boc-protected intermediate by flash column chromatography or preparative HPLC.
Step 2: Boc Deprotection
-
Dissolve the purified Boc-protected intermediate in DCM.
-
Add TFA (to a final concentration of 20-50%) and stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help to remove residual TFA.
-
The crude amine-TFA salt is often used directly in the next step without further purification.
Step 3: Coupling of Ligand 2 (with a carboxylic acid) to the Amine-PEG6-Ligand 1 Intermediate
-
Dissolve Ligand 2 (containing a carboxylic acid, 1 equivalent) in anhydrous DMF.
-
Add a coupling reagent such as HATU (1.1 equivalents) and a base like DIPEA (2-4 equivalents). Stir for a few minutes to activate the carboxylic acid.
-
Add a solution of the crude amine-PEG6-Ligand 1 intermediate (from Step 2, ~1 equivalent) in anhydrous DMF to the activated Ligand 2 solution.
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
Once the reaction is complete, work up the reaction as described in Step 1.
-
Purify the final PROTAC product by preparative RP-HPLC.
Visualizations
Caption: A typical two-step workflow for PROTAC synthesis using this compound.
Caption: A logical workflow for troubleshooting low yield in PROTAC synthesis.
References
Technical Support Center: Optimizing PEG Linker Length for PROTAC Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Polyethylene Glycol (PEG) linker length in Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My PROTAC shows no or very low degradation of the target protein. What are the potential linker-related issues?
A1: Lack of degradation can stem from several factors related to the PEG linker. The primary issue is often a suboptimal linker length that prevents the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][2]
Troubleshooting Steps:
-
Vary the Linker Length Systematically: The optimal linker length is highly specific to the target protein and E3 ligase pair and must be determined empirically.[3][4] Synthesize a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG6, PEG8) to identify the optimal length for ternary complex formation.[]
-
Consider Steric Hindrance: A linker that is too short can cause steric clashes between the target protein and the E3 ligase, preventing their simultaneous binding to the PROTAC.[4] Conversely, a linker that is too long might not effectively bring the two proteins into proximity for ubiquitination.[4]
-
Assess Ternary Complex Formation: Employ biophysical techniques like Homogeneous Time-Resolved Fluorescence (HTRF) or Surface Plasmon Resonance (SPR) to directly measure the formation of the ternary complex with different linker lengths.
Q2: I'm observing a "hook effect" with my PROTAC. Can the linker length influence this?
A2: Yes, the "hook effect," where the degradation efficiency decreases at high PROTAC concentrations, can be influenced by linker properties.[6] This phenomenon occurs when an excess of PROTAC leads to the formation of binary complexes (PROTAC-Target or PROTAC-E3 ligase) rather than the productive ternary complex.[6][7]
Troubleshooting Steps:
-
Re-evaluate Linker Length: An optimal linker length can enhance the cooperativity of ternary complex formation, making it more stable and less prone to dissociation into binary complexes. This can help mitigate the hook effect.
-
Introduce Linker Rigidity: While PEG linkers are flexible, introducing some rigidity into the linker structure can pre-organize the PROTAC into a conformation that favors ternary complex formation, potentially reducing the hook effect.[8]
Q3: My PROTAC is degrading the target protein, but I'm also seeing significant off-target effects. How can I improve selectivity by modifying the linker?
A3: Linker design is a critical determinant of PROTAC selectivity. Even with a selective warhead, the linker can influence which proteins are brought into proximity with the E3 ligase.[9]
Troubleshooting Steps:
-
Fine-Tune Linker Length: Altering the linker length by even a single PEG unit can change the geometry of the ternary complex, potentially excluding off-target proteins and enhancing selectivity for the intended target.[3] For instance, the extension of a linker by a single ethylene glycol unit was shown to abolish HER2 degradation while maintaining EGFR degradation for a lapatinib-based PROTAC.[3]
-
Optimize Linker Attachment Points: The position where the linker is attached to the warhead and the E3 ligase ligand significantly impacts the orientation of the proteins in the ternary complex.[4] Exploring different attachment points in conjunction with linker length optimization can improve selectivity.
Q4: How does PEG linker length generally impact PROTAC potency (DC50) and efficacy (Dmax)?
A4: The relationship between PEG linker length and PROTAC activity is not linear and is highly dependent on the specific system.[3] Generally, there is an optimal linker length that results in the lowest DC50 (half-maximal degradation concentration) and highest Dmax (maximum degradation).[1] Deviating from this optimal length, either shorter or longer, typically leads to a decrease in potency and efficacy.[4]
Quantitative Data on Linker Length and Efficacy
The following tables summarize the impact of PEG linker length on the degradation potency (DC50) and efficacy (Dmax) for different protein targets.
Table 1: Effect of Linker Length on BRD4 Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | PEG | 12 | 50 | 85 |
| PROTAC B | PEG | 16 | 15 | >95 |
| PROTAC C | PEG | 20 | 80 | 70 |
Note: Data is illustrative and compiled from general trends observed in literature. Actual values are target and cell-line specific.
Table 2: Effect of Linker Length on ERα Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | Degradation Efficacy |
| ERα-PROTAC 1 | PEG | 12 | Moderate |
| ERα-PROTAC 2 | PEG | 16 | High |
| ERα-PROTAC 3 | PEG | 20 | Low |
Source: Based on findings where a 16-atom linker was found to be superior for ERα degradation compared to a 12-atom linker.[4][10][11]
Table 3: Effect of Linker Length on TBK1 Degradation
| PROTAC Linker Length (atoms) | Degradation Efficacy |
| < 12 | No apparent activity |
| 12 - 29 | Submicromolar degradation |
Source: For TBK1-targeting PROTACs, linkers shorter than 12 atoms showed no activity, while those between 12 and 29 atoms were effective.[3][4]
Experimental Protocols
1. Western Blotting for Protein Degradation
This is a standard method to quantify the amount of target protein in cells after PROTAC treatment.[12]
-
Cell Culture and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
Treat cells with a serial dilution of PROTACs with varying linker lengths for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against PROTAC concentration to determine DC50 and Dmax.[9]
-
2. Target Ubiquitination Assay
This assay confirms that the PROTAC is inducing the ubiquitination of the target protein.[9]
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse cells under denaturing conditions to disrupt protein-protein interactions.
-
-
Immunoprecipitation:
-
Immunoprecipitate the target protein using a specific antibody.
-
-
Western Blotting:
-
Run the immunoprecipitated samples on an SDS-PAGE gel.
-
Perform a Western blot and probe with an anti-ubiquitin antibody to detect the polyubiquitin chain on the target protein.[9]
-
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for optimizing PEG linker length.
Caption: Formation of unproductive binary complexes at high PROTAC concentrations leads to the hook effect.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. precisepeg.com [precisepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Challenges in the characterization of Bromo-PEG6-Boc products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of Bromo-PEG6-Boc products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a heterobifunctional crosslinker containing a six-unit polyethylene glycol (PEG) chain. One terminus is functionalized with a bromine atom, a good leaving group for nucleophilic substitution reactions, while the other end contains a tert-butyloxycarbonyl (Boc)-protected amine. Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand.[1][]
Q2: What are the expected molecular weight and mass spectrometry signals for this compound?
A2: The theoretical molecular weight of this compound (C₁₉H₃₇BrO₈) is 473.40 g/mol . In mass spectrometry, you can expect to observe the following ions, depending on the ionization technique used:
| Ion Species | Expected m/z | Notes |
| [M+H]⁺ | 474.17 | Protonated molecule |
| [M+Na]⁺ | 496.15 | Sodium adduct, common in ESI-MS |
| [M+K]⁺ | 512.12 | Potassium adduct, common in ESI-MS |
| Isotopic Pattern | M, M+2 | Due to the presence of Bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) |
Q3: What are the characteristic peaks for this compound in ¹H NMR spectroscopy?
A3: The ¹H NMR spectrum of this compound will show characteristic signals for the PEG backbone, the Boc protecting group, and the terminal methylene groups adjacent to the bromine and the Boc-protected amine. The PEG backbone typically appears as a complex multiplet around 3.6 ppm.[3][4][5]
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| -C(CH₃)₃ (Boc group) | ~1.44 | Singlet |
| -CH₂-Br | ~3.80 | Triplet |
| -O-CH₂-CH₂-Br | ~3.65-3.75 | Multiplet |
| PEG backbone (-O-CH₂-CH₂-O-) | ~3.60 | Multiplet |
| -NH-Boc | ~5.2 (can be broad) | Broad singlet |
| -CH₂-NH-Boc | ~3.30 | Multiplet |
Q4: What are some potential impurities or side products I should be aware of during the synthesis and storage of this compound?
A4: Potential impurities can arise from the starting materials, side reactions during synthesis, or degradation during storage. Common impurities include:
-
PEG diol: Unreacted starting material where both ends are hydroxyl groups.
-
Bis-bromo PEG: Formed if both hydroxyl groups of the starting PEG diol are brominated.
-
Hydrolysis products: The Boc group can be sensitive to acidic conditions, leading to the free amine. The ester linkage can also be hydrolyzed.
-
Oxidation products: PEGs can undergo auto-oxidation, especially in the presence of light and trace metals, to form impurities like formaldehyde and formic acid.[6][7][8]
Troubleshooting Guide
Problem 1: My mass spectrum shows unexpected peaks.
Possible Cause 1: Presence of different salt adducts.
-
Solution: Besides the expected [M+H]⁺, look for [M+Na]⁺ and [M+K]⁺ adducts, which are very common for PEGylated compounds in electrospray ionization mass spectrometry (ESI-MS). Their mass difference will correspond to the difference between the respective cations.
Possible Cause 2: Isotopic pattern of bromine.
-
Solution: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. Therefore, any bromine-containing fragment will show a characteristic M and M+2 isotopic pattern with roughly equal intensity.
Possible Cause 3: In-source fragmentation or degradation.
-
Solution: The PEG chain can sometimes fragment in the mass spectrometer source. Look for repeating units of ethylene glycol (44 Da). The Boc group can also be lost (-100 Da). If you suspect degradation, re-analyze the sample under softer ionization conditions if possible.
Possible Cause 4: Presence of impurities from synthesis.
-
Solution: Refer to the impurity table in the FAQs. For example, the presence of a bis-bromo PEG would give a signal corresponding to its molecular weight.
Problem 2: My ¹H NMR spectrum is difficult to interpret or shows unexpected signals.
Possible Cause 1: Broad peaks.
-
Solution: PEG compounds can sometimes give broad peaks due to their polymeric nature and conformational flexibility. Running the NMR at a higher temperature might help to sharpen the peaks.
Possible Cause 2: Water peak obscuring signals.
-
Solution: The PEG backbone signals can overlap with the residual water peak in the NMR solvent. Ensure you are using a well-dried sample and high-quality deuterated solvent. For samples in DMSO-d₆, the hydroxyl peak of any unreacted PEG starting material appears as a distinct triplet around 4.56 ppm.[5][9]
Possible Cause 3: Signals from impurities.
-
Solution: Look for signals that do not correspond to the this compound structure. For example, a signal around 3.38 ppm could indicate a methoxy-terminated PEG impurity.[3] A triplet around 4.56 ppm in DMSO-d6 could indicate a terminal hydroxyl group from an unreacted starting material.[5][9]
Problem 3: My HPLC analysis shows multiple peaks or poor peak shape.
Possible Cause 1: Inappropriate column or mobile phase.
-
Solution: For PEGylated molecules, a reversed-phase C18 or C8 column is generally a good starting point. Gradient elution with water and acetonitrile or methanol, often with a small amount of an additive like formic acid or trifluoroacetic acid, is typically required.[10][11][12]
Possible Cause 2: Polydispersity of the PEG chain.
-
Solution: While this compound should be a discrete molecule, broader peaks can sometimes be observed for PEGylated compounds due to their hydrodynamic properties. Ensure your column is not overloaded.
Possible Cause 3: On-column degradation.
-
Solution: If the mobile phase is too acidic, it might cause the hydrolysis of the Boc group. Try using a mobile phase with a less aggressive acidic modifier, like formic acid instead of trifluoroacetic acid.
Possible Cause 4: Presence of impurities.
-
Solution: The additional peaks could correspond to the impurities mentioned in the FAQs. If you have access to LC-MS, this can be a powerful tool to identify the components of each peak.[13]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, and gradually increase to a high percentage of B over 15-20 minutes. A typical gradient could be 10-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (for the amide bond of the Boc group).
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To confirm the identity of the main peak and identify any impurities.
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Use the same HPLC method as described above.
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-1000.
-
Data Analysis: Look for the expected m/z values for this compound and potential impurities as listed in the FAQs.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: NMR spectrometer (400 MHz or higher is recommended).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of the deuterated solvent.
-
Data Analysis: Integrate the peaks and compare the chemical shifts and multiplicities with the expected values provided in the FAQs.
Visualizations
Caption: A general workflow for the characterization and troubleshooting of this compound.
Caption: A decision tree for troubleshooting common HPLC problems with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Formation of reactive impurities in aqueous and neat polyethylene glycol 400 and effects of antioxidants and oxidation inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The "New Polyethylene Glycol Dilemma": Polyethylene Glycol Impurities and Their Paradox Role in mAb Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
- 11. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. lcms.cz [lcms.cz]
Validation & Comparative
A Comparative Guide to Bromo-PEG6-Boc and Other PROTAC Linkers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The success of a PROTAC molecule is critically dependent on its three components: a warhead that binds the target protein, an E3 ligase ligand, and a linker that connects these two elements. The linker, far from being a passive spacer, plays a pivotal role in determining the efficacy, selectivity, and pharmacokinetic properties of the degrader.
This guide provides an objective comparison of Bromo-PEG6-Boc, a commonly used polyethylene glycol (PEG)-based linker, with other classes of PROTAC linkers. By examining experimental data and outlining detailed methodologies, we aim to furnish researchers with the necessary information to make informed decisions in the rational design of novel protein degraders.
The Role of the Linker in PROTAC Efficacy
The primary function of the linker is to bridge the target protein and the E3 ligase, facilitating the formation of a productive ternary complex.[1] This proximity is essential for the transfer of ubiquitin from the E2-E3 ligase complex to the target protein, marking it for degradation by the proteasome. The linker's length, flexibility, and chemical composition can significantly influence the stability and conformation of this ternary complex, thereby dictating the efficiency of protein degradation.[2]
This compound: A Flexible and Hydrophilic Linker
This compound is a heterobifunctional linker featuring a six-unit polyethylene glycol (PEG) chain. One end is functionalized with a bromine atom, suitable for nucleophilic substitution, while the other end contains a Boc-protected amine, allowing for controlled, sequential conjugation.
Key Properties of this compound:
-
Flexibility: The PEG chain offers significant conformational flexibility, which can be advantageous in allowing the PROTAC to adopt an optimal orientation for ternary complex formation.[2]
-
Hydrophilicity: The ethylene glycol repeats enhance the water solubility of the PROTAC molecule, a crucial factor for improving cell permeability and overall pharmacokinetic properties.[3]
-
Defined Length: The six PEG units provide a specific spacer length, which is a critical parameter in optimizing degradation potency.
Comparative Analysis of PROTAC Linkers
The selection of an optimal linker is highly dependent on the specific target protein and E3 ligase pair. A systematic comparison of different linker types is therefore essential in the PROTAC design process. Here, we compare PEG-based linkers, such as this compound, with other common linker classes: alkyl chains and rigid linkers.
Data Presentation: Quantitative Comparison of Linker Performance
The following tables summarize experimental data from various studies, showcasing the impact of linker length and composition on PROTAC performance. The key metrics used for comparison are:
-
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation achieved.
Table 1: Impact of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation
| PROTAC | Linker Composition | Target | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| RC-1 | PEG6 | BTK | CRBN | Mino | <100 | ~90 | [4] |
| IR-1 | Acrylamide-PEG6 | BTK | CRBN | Mino | <10 | ~90 | [4] |
| IR-2 | Acrylamide-PEG6 (modified) | BTK | CRBN | Mino | <10 | ~90 | [4] |
| NC-1 | Non-covalent PEG6 | BTK | CRBN | Mino | 2.2 | 97 | [4] |
Note: The study by Tinworth et al. (2021) utilized a PEG6 linker in their BTK-targeting PROTACs. While not identical to this compound, it provides a relevant case study for a linker of this length and composition.
Table 2: Comparison of Different Linker Types for Various Targets
| PROTAC | Linker Type | Linker Length (atoms) | Target | E3 Ligase | Cell Line | DC50 | Dmax (%) | Reference |
| MZ1 | PEG | 3 PEG units | BRD4 | VHL | HeLa | 10-30 nM | >90 | [5] |
| dBET1 | PEG-based | - | BRD4 | CRBN | MV4;11 | <1 nM | >95 | [2] |
| ARV-825 | PEG-based | - | BRD4 | CRBN | Multiple Myeloma | <1 nM | >95 | [6] |
| PROTAC (TBK1) | Alkyl/Ether | < 12 | TBK1 | VHL | - | No degradation | - | [2] |
| PROTAC (TBK1) | Alkyl/Ether | 21 | TBK1 | VHL | - | 3 nM | 96 | [2] |
| PROTAC (CRBN) | Alkyl | 9 | CRBN | CRBN | HEK293T | Concentration-dependent decrease | - | [2] |
| PROTAC (CRBN) | PEG | 3 PEG units | CRBN | CRBN | HEK293T | Weak degradation | - | [2] |
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.
Western Blot for PROTAC-Induced Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
1. Cell Culture and Treatment:
- Plate cells (e.g., Mino, HeLa, HEK293T) in 6-well plates and allow them to adhere overnight.
- Treat cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
- After treatment, wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
- Normalize protein amounts and prepare samples with Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
- Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Ternary Complex Formation Assay
This assay confirms the ability of the PROTAC to induce the formation of a stable ternary complex between the target protein and the E3 ligase.
1. Reagents and Materials:
- Purified recombinant target protein (e.g., His-tagged BRD4).
- Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC).
- PROTAC of interest.
- Ni-NTA agarose beads (for His-tagged protein pull-down).
2. Assay Procedure (Co-immunoprecipitation):
- Incubate the His-tagged target protein with the PROTAC in binding buffer.
- Add the E3 ligase complex and incubate to allow for ternary complex formation.
- Add Ni-NTA agarose beads to pull down the His-tagged target protein and any interacting partners.
- Wash the beads to remove non-specific binders.
- Elute the protein complexes from the beads.
3. Analysis:
- Analyze the eluted samples by Western blotting using antibodies against the target protein and a component of the E3 ligase complex. The presence of the E3 ligase in the eluate confirms the formation of the ternary complex.
In-Cell Ubiquitination Assay
This assay verifies that the PROTAC-mediated degradation occurs via the ubiquitin-proteasome pathway.
1. Cell Transfection and Treatment:
- Co-transfect cells with plasmids encoding the target protein and a tagged version of ubiquitin (e.g., HA-ubiquitin).
- Treat the transfected cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
2. Immunoprecipitation:
- Lyse the cells and immunoprecipitate the target protein using a specific antibody.
3. Western Blotting for Ubiquitin:
- Perform Western blotting on the immunoprecipitated samples using an anti-HA antibody to detect polyubiquitinated forms of the target protein. An increase in the ubiquitination signal upon PROTAC treatment indicates that the PROTAC is functioning as intended.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Conclusion
The choice of linker is a critical determinant of PROTAC success. While flexible linkers like alkyl and PEG chains, including this compound, offer synthetic accessibility and have been widely employed, there is a growing interest in more rigid and conformationally constrained linkers to enhance potency and selectivity. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.
References
- 1. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted protein degradation via intramolecular bivalent glues - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of Bromo-PEG6-Boc Based PROTACs: A Comparative Guide to Linker-Driven Protein Degradation
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) is a nuanced process where the linker element is a critical determinant of success. This guide provides a comparative analysis of the efficacy of PROTACs, with a focus on the role of polyethylene glycol (PEG) linkers, such as those derived from Bromo-PEG6-Boc, in mediating target protein degradation in cell-based assays.
PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1] They are composed of a ligand that binds the protein of interest, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The linker is not merely a spacer but plays an active role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[1]
PEG linkers, like those synthesized from this compound, are frequently used in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be adjusted.[2][3] The length and composition of the linker can significantly impact the efficacy, selectivity, and pharmacokinetic properties of a PROTAC.[1][2]
Comparative Efficacy of PROTACs with PEG-Based Linkers
Estrogen Receptor α (ERα)-Targeting PROTACs
A systematic investigation into the effect of linker length on the degradation of ERα, a key target in breast cancer, revealed that a 16-atom linker provided the optimal length for both ERα degradation and the inhibition of cell growth in MCF7 breast cancer cells.[2][4]
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
| Table 1: Comparative efficacy of ERα-targeting PROTACs with different linker lengths. Data suggests an optimal linker length for maximal degradation and cell growth inhibition.[2][4] |
TANK-binding kinase 1 (TBK1)-Targeting PROTACs
Similarly, research on TBK1-targeting PROTACs, a key regulator in the innate immune response, demonstrated a clear dependence on linker length for potent degradation. A 21-atom linker showed the highest potency, while linkers shorter than 12 atoms were inactive.[2]
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
| Table 2: Degradation potency of TBK1-targeting PROTACs with linkers of varying lengths. A 21-atom linker was found to be the most potent.[2] |
These studies underscore that linker length is a critical parameter to optimize for achieving potent and selective protein degradation. While this compound provides a specific linker length, the optimal length is target-dependent, necessitating a systematic approach to linker design for each new protein of interest.
Visualizing the Mechanisms and Workflows
To better understand the processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate the key signaling pathway, the general experimental workflow for assessing PROTAC efficacy, and the logical relationship of linker properties.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PROTAC efficacy. Below are protocols for key cell-based assays.
Protocol 1: Western Blot for Protein Degradation (DC50 and Dmax Determination)
This protocol outlines the steps to quantify target protein levels following PROTAC treatment.
Materials:
-
Cancer cell line of interest
-
PROTAC stock solution (in DMSO)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli buffer and boil to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 and Dmax values.[4][5]
Protocol 2: Cell Viability Assay (e.g., CCK-8 or MTT)
This protocol is to assess the effect of PROTAC-induced protein degradation on cell proliferation.
Materials:
-
Cancer cell line of interest
-
PROTAC stock solution (in DMSO)
-
Complete growth medium
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC for a specified duration (e.g., 72 hours). Include a vehicle control.
-
Assay: Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the IC50 value.[1]
References
A Comparative Guide to the Purity and Identity of Bromo-PEG6-Boc
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted protein degradation, the characterization of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) is paramount. The linker connecting the target-binding ligand and the E3 ligase ligand plays a critical role in the efficacy of these molecules. Bromo-PEG6-Boc is a commonly utilized PEG-based linker in the synthesis of PROTACs. This guide provides a comparative analysis of the purity and identity of this compound and its alternatives, supported by established analytical techniques.
Characterization of this compound and Alternatives
The identity and purity of this compound and similar linkers are typically established using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). While specific analytical data for this compound is not always publicly available from all vendors, the expected specifications and data from analogous compounds provide a strong benchmark for quality assessment.
Most commercial sources claim a purity of ≥95% or >97% for this compound and its alternatives.[1][2][3][4][5][6] This is typically determined by ¹H NMR and HPLC. A Certificate of Analysis for a similar compound, Bromo-PEG1-CH2-Boc, confirms a purity of ≥97.0% by ¹H NMR.[7]
| Compound | Structure | Molecular Formula | Molecular Weight | Reported Purity |
| This compound | Br-(CH₂CH₂O)₆-C(O)O-C(CH₃)₃ | C₁₉H₃₇BrO₈ | 473.40 g/mol | >97%[4] |
| Alternative 1: Boc-NH-PEG6-acid | Boc-NH-(CH₂CH₂O)₆-CH₂COOH | C₂₀H₃₉NO₁₀ | 453.52 g/mol | ≥95%[1] |
| Alternative 2: Azido-PEG6-NH-Boc | N₃-(CH₂CH₂O)₆-NH-Boc | C₁₉H₃₈N₄O₈ | 450.53 g/mol | >96%[5] |
Experimental Protocols for Characterization
Robust characterization of these linkers is crucial for reproducible results in drug discovery and development. Below are the standard experimental methodologies for assessing the purity and identity of this compound and its alternatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To confirm the chemical structure and assess purity.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis:
-
Identity: Compare the observed chemical shifts, multiplicities, and integrations of the protons with the expected structure. For this compound, characteristic signals include the tert-butyl protons of the Boc group (around 1.4 ppm), the PEG backbone protons (a complex multiplet typically between 3.5 and 3.8 ppm), and the protons adjacent to the bromine atom.
-
Purity: Quantify the purity by comparing the integration of the compound's signals to those of any impurities present.
-
A representative ¹H NMR spectrum for the related compound, Bromo-PEG6-alcohol, can be found in the literature and serves as a useful reference.[8]
High-Performance Liquid Chromatography (HPLC)
Purpose: To determine the purity of the compound by separating it from any non-volatile impurities.
Protocol:
-
System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an acid modifier like trifluoroacetic acid (TFA), is employed.
-
Detection: UV detection at a wavelength where the analyte or impurities have some absorbance (e.g., 210-220 nm).
-
Sample Preparation: Prepare a solution of the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS)
Purpose: To confirm the molecular weight of the compound.
Protocol:
-
Ionization Source: Electrospray ionization (ESI) is a common technique for these types of molecules.
-
Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer.
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with an HPLC system (LC-MS).
-
Data Analysis: Compare the observed mass-to-charge ratio (m/z) of the molecular ion with the calculated exact mass of the compound. For this compound, the expected monoisotopic mass would be for the [M+Na]⁺ or [M+H]⁺ adduct. It is important to note that Boc-protected compounds can sometimes show fragmentation with the loss of the Boc group in the mass spectrometer.[9]
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental process and the context of these linkers in PROTACs, the following diagrams are provided.
Caption: Experimental workflow for the characterization of this compound.
Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.
References
- 1. Boc-NH-PEG6-COOH | CAS:882847-13-4 | Biopharma PEG [biochempeg.com]
- 2. Boc-NH-PEG6-NH2 | 1091627-77-8 [sigmaaldrich.com]
- 3. BOC-NH-PEG6-NH2 | CAS:1091627-77-8 | Biopharma PEG [biochempeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. precisepeg.com [precisepeg.com]
- 6. purepeg.com [purepeg.com]
- 7. file.leyan.com [file.leyan.com]
- 8. Bromo-PEG6-alcohol(136399-05-8) 1H NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Validating Bromo-PEG6-Boc Conjugation: An Analytical Methods Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for validating the successful conjugation of Bromo-PEG6-Boc, a heterobifunctional linker crucial in the synthesis of advanced bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Accurate characterization of these conjugates is paramount for ensuring their efficacy, safety, and batch-to-batch consistency. This document outlines key analytical techniques, presents comparative data, and provides detailed experimental protocols to aid researchers in selecting the most appropriate validation strategies.
Overview of Analytical Methods
The validation of this compound conjugation typically involves a multi-pronged approach, utilizing techniques that can confirm the formation of the desired covalent bond, characterize the final product, and quantify the extent of conjugation. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) spectroscopy. Each technique offers unique advantages and provides complementary information.
| Analytical Method | Information Provided | Key Advantages | Common Alternatives/Complementary Methods |
| ¹H and ¹³C NMR | Structural confirmation, purity assessment, and determination of conjugation efficiency. | Provides detailed structural information and can be quantitative. | 2D NMR techniques (COSY, HSQC) for complex structures. |
| Mass Spectrometry | Confirmation of molecular weight of the conjugate, identification of conjugation sites. | High sensitivity and accuracy in mass determination. | MALDI-TOF MS for large proteins, LC-MS/MS for peptide mapping. |
| HPLC | Purity assessment, separation of conjugated and unconjugated species, quantification. | High-resolution separation, adaptable with various detectors (UV, ELSD, MS). | Size-Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC). |
| FTIR Spectroscopy | Confirmation of the presence of key functional groups and disappearance of reactants. | Rapid and non-destructive analysis of functional groups. | Raman Spectroscopy. |
Data Presentation: Comparative Analysis
The following tables summarize the expected quantitative data for this compound and a representative conjugate, illustrating the changes observed upon successful conjugation to a model cysteine-containing peptide.
Table 2.1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Assignment | This compound (Expected δ, ppm) | Cysteine-Peptide Conjugate (Expected δ, ppm) | Rationale for Shift |
| -C(CH₃)₃ (Boc) | ~1.44 (s, 9H) | ~1.44 (s, 9H) | No significant change expected. |
| -CH₂-Br | ~3.45 (t, J=6.5 Hz, 2H) | Signal disappears | The C-Br bond is replaced by a C-S bond. |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~3.65 (m, 20H) | ~3.65 (m, 20H) | Minimal change in the core PEG structure. |
| -CH₂-CH₂-O- (adjacent to Bromine) | ~3.80 (t, J=6.5 Hz, 2H) | Shifts upfield to ~2.8 (t, 2H) | The electron-withdrawing effect of bromine is removed. |
| -CH₂-NH-Boc | ~3.35 (q, J=5.5 Hz, 2H) | ~3.35 (q, J=5.5 Hz, 2H) | No significant change expected. |
| -NH-Boc | ~5.20 (br s, 1H) | ~5.20 (br s, 1H) | No significant change expected. |
| Peptide Protons | N/A | Characteristic peptide region signals | Appearance of new signals from the conjugated peptide. |
Table 2.2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Assignment | This compound (Expected δ, ppm) | Cysteine-Peptide Conjugate (Expected δ, ppm) | Rationale for Shift |
| -C (CH₃)₃ (Boc) | ~28.4 | ~28.4 | No significant change. |
| C (CH₃)₃ (Boc) | ~79.2 | ~79.2 | No significant change. |
| -C H₂-Br | ~30.2 | Signal disappears | The C-Br bond is replaced by a C-S bond. |
| PEG Backbone (-O-C H₂-C H₂-O-) | ~70.0 - 71.5 | ~70.0 - 71.5 | Minimal change in the core PEG structure. |
| -C H₂-NH-Boc | ~40.3 | ~40.3 | No significant change. |
| Peptide Carbons | N/A | Characteristic peptide region signals | Appearance of new signals from the conjugated peptide. |
Table 2.3: Mass Spectrometry Data
| Analyte | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |
| This compound | 474.19 (for ⁷⁹Br), 476.19 (for ⁸¹Br) | Isotopic pattern for bromine should be observed. |
| Cysteine-Peptide Conjugate | (MW of Peptide - 1) + 394.24 | A single peak corresponding to the conjugate mass. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
NMR Spectroscopy
Objective: To confirm the structure of the this compound linker and to verify its covalent attachment to the target molecule by observing the disappearance of the signal corresponding to the protons adjacent to the bromine atom and the appearance of new signals corresponding to the conjugated moiety.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample (this compound or the purified conjugate) in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Compare the chemical shifts and multiplicities to the expected values. For the conjugate, confirm the disappearance of the -CH₂-Br signal and the appearance of new signals in the peptide region.
Mass Spectrometry (LC-MS)
Objective: To determine the molecular weight of the this compound linker and the final conjugate, thereby confirming the successful conjugation.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in a suitable solvent (e.g., acetonitrile/water). Dilute to an appropriate concentration (e.g., 10-100 µg/mL) for injection.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.
-
LC Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes to elute the analyte.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: Scan a mass range appropriate for the expected molecular weights.
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the monoisotopic mass of the analyte. For this compound, look for the characteristic isotopic pattern of bromine. For the conjugate, compare the observed mass to the theoretical mass.
-
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the this compound linker and the conjugation reaction mixture, and to separate the conjugated product from unreacted starting materials.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in the initial mobile phase composition.
-
Instrumentation: A standard HPLC system with a UV detector. An Evaporative Light Scattering Detector (ELSD) can be used for molecules lacking a strong chromophore.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from low to high percentage of mobile phase B to ensure separation of components with different polarities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 220 nm for peptide bonds) or ELSD.
-
-
Data Analysis: Analyze the chromatogram for the appearance of a new peak corresponding to the conjugate and the reduction or disappearance of the starting material peaks. Purity can be calculated based on the peak areas.
FTIR Spectroscopy
Objective: To confirm the presence of characteristic functional groups in the this compound linker and to observe changes upon conjugation.
Protocol:
-
Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in this compound, such as the C-O-C stretch of the PEG backbone (~1100 cm⁻¹), the C=O stretch of the Boc group (~1690 cm⁻¹), and the C-Br stretch (~650 cm⁻¹). Upon conjugation, the C-Br peak should diminish or disappear.
Visualizations
The following diagrams illustrate the chemical structure of this compound, a typical conjugation workflow, and the logical relationship between the analytical methods.
Caption: Chemical Structure of this compound.
Caption: General workflow for this compound conjugation.
Caption: Logical relationship of analytical methods.
Stability of Bromo-PEG6-Boc Linkers: A Comparative Guide for In Vitro and In Vivo Applications
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable linker is a critical determinant of the therapeutic index of antibody-drug conjugates (ADCs), profoundly influencing both efficacy and safety profiles. An ideal linker must exhibit sufficient stability in systemic circulation to prevent premature payload release and its associated off-target toxicity, while enabling efficient drug liberation at the tumor site. This guide provides an objective comparison of the stability of Bromo-PEG6-Boc linkers with other commonly employed ADC linkers, supported by representative experimental data and detailed methodologies.
The this compound linker is a polyethylene glycol (PEG)-based linker. PEG linkers are known to enhance the solubility and stability of ADCs, prolong their half-life, and reduce immunogenicity, thereby improving pharmacokinetic properties.[][2][3] Given the stability of the ether bonds within the PEG chain and the carbamate group, the this compound linker is categorized as a non-cleavable linker under general physiological conditions. Its degradation would rely on the proteolysis of the antibody component following internalization into the target cell.[][5]
Comparative Stability of ADC Linkers
The stability of an ADC linker is primarily dictated by its chemical structure and susceptibility to cleavage in different biological environments. This section compares the stability of the this compound linker with commonly used cleavable and non-cleavable linkers.
Data Summary
The following tables summarize representative quantitative data on the stability of various ADC linkers. It is important to note that direct comparison across different studies should be approached with caution as experimental conditions may vary.
| Linker Type | Category | In Vitro Plasma Stability (Half-life) | In Vivo Stability (Half-life) | Key Characteristics |
| This compound | Non-cleavable (PEG-based) | Very High (> 200 hours) | High (dependent on antibody clearance) | Enhances solubility and stability; relies on antibody degradation for payload release.[][2] |
| Valine-Citrulline (VC) | Protease-cleavable | High in human plasma; lower in mouse plasma due to carboxylesterase activity.[6][7][8] | Moderate; susceptible to premature cleavage in certain preclinical models.[6] | Cleaved by lysosomal proteases (e.g., Cathepsin B) that are often upregulated in tumors.[9][] |
| Hydrazone | pH-sensitive | Moderate; stability is pH-dependent, with increased cleavage at lower pH.[11][12][13] | Lower; can be unstable at physiological pH, leading to premature drug release.[12] | Designed to release the payload in the acidic environment of endosomes and lysosomes.[11][14] |
| Disulfide | Redox-sensitive | Moderate; stability can be influenced by steric hindrance around the disulfide bond.[15][16] | Moderate; susceptible to reduction by glutathione, which is at higher concentrations inside cells than in plasma.[14][] | Exploits the difference in reducing potential between the extracellular and intracellular environments.[] |
| Thioether (e.g., SMCC) | Non-cleavable | Very High | High | Highly stable in circulation; payload is released after lysosomal degradation of the antibody.[5][9] |
Experimental Protocols
Accurate assessment of ADC linker stability is crucial for preclinical development. The following are standard experimental protocols for evaluating linker stability both in vitro and in vivo.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of payload deconjugation in plasma from various species (e.g., human, mouse, rat).
Methodology:
-
Incubation: The ADC is incubated at a specified concentration (e.g., 100 µg/mL) in plasma at 37°C.
-
Time Points: Aliquots are collected at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Quantification: The samples are analyzed to quantify the amount of intact ADC, total antibody, and released payload.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Separate ELISAs can be used to measure the concentration of the total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin). Immuno-affinity capture can be employed to enrich the ADC from the plasma matrix before LC-MS analysis.
-
In Vivo Stability and Pharmacokinetic Assay
Objective: To evaluate the in vivo stability, clearance, and overall pharmacokinetic profile of the ADC in a relevant animal model.
Methodology:
-
Administration: A single dose of the ADC is administered intravenously to the selected animal model (e.g., mice or rats).[18]
-
Sample Collection: Blood samples are collected at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours post-dose).[19]
-
Plasma Isolation: The blood samples are processed to isolate plasma.
-
Analysis: The plasma samples are analyzed to determine the concentration of the intact ADC (antibody-conjugated drug), total antibody, and free payload.[20][21]
-
ELISA: Used to quantify the total antibody and the intact ADC.
-
LC-MS/MS: A highly sensitive method to quantify the amount of free payload that has been prematurely released into circulation.[18]
-
Visualizations
The following diagrams illustrate key concepts related to ADC structure, stability assessment, and potential degradation pathways.
Figure 1: General structure of an ADC with a this compound linker.
References
- 2. purepeg.com [purepeg.com]
- 3. purepeg.com [purepeg.com]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. adcreview.com [adcreview.com]
- 14. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Amine Protecting Groups: Boc vs. The Field
In the landscape of organic synthesis, particularly within the realms of peptide synthesis, medicinal chemistry, and the development of complex molecular architectures, the judicious selection of an amine protecting group is a critical strategic decision. The ideal protecting group should be readily introduced and removed under mild conditions, exhibit stability to a wide range of reagents, and afford high yields in both the protection and deprotection steps. Among the plethora of options, the tert-butyloxycarbonyl (Boc) group has emerged as a workhorse, valued for its reliability and distinct cleavage conditions. This guide provides a comprehensive comparative analysis of the Boc group against other commonly employed amine protecting groups, offering experimental data and protocols to inform the choices of researchers, scientists, and drug development professionals.
The Cornerstone of Amine Protection: A Head-to-Head Comparison
The most frequently utilized amine protecting groups in modern organic synthesis are carbamate-based, including the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz or Z), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups.[1] Each of these possesses a unique profile of stability and lability, which forms the basis of orthogonal protection strategies—the selective removal of one protecting group in the presence of others.[1][2] This orthogonality is paramount in multi-step syntheses, such as solid-phase peptide synthesis (SPPS), where precise control over reactive sites is essential.[3][4]
The fundamental difference between these key protecting groups lies in their cleavage conditions. The Boc group is characteristically acid-labile, typically removed with strong acids like trifluoroacetic acid (TFA).[3][5] In contrast, the Fmoc group is base-labile, commonly cleaved using a solution of piperidine in an organic solvent.[3][6] The Cbz group, on the other hand, is cleaved under neutral conditions via catalytic hydrogenolysis.[7][8] This distinct reactivity allows for their strategic deployment in complex synthetic routes.[1]
Quantitative Data Summary
The following table summarizes typical experimental conditions and yields for the protection and deprotection of amines using Boc, Cbz, and Fmoc protecting groups. This data is intended to provide a comparative overview to guide the selection of an appropriate protecting group and reaction conditions.
| Protecting Group | Reaction | Reagent(s) | Solvent(s) | Temperature (°C) | Time (h) | Typical Yield (%) |
| Boc | Protection | Di-tert-butyl dicarbonate (Boc)₂O, TEA or NaOH | THF/H₂O or DCM | 0 - RT | 2 - 20 | >95 |
| Deprotection | Trifluoroacetic acid (TFA) or 4M HCl in dioxane | DCM or Dioxane | RT | 0.5 - 4 | >95 | |
| Cbz | Protection | Benzyl chloroformate (Cbz-Cl), NaHCO₃ | THF/H₂O | 0 - RT | 2 - 20 | 90 - 99 |
| Deprotection | H₂, 10% Pd/C | MeOH or EtOH | RT | 1 - 40 | >95 | |
| Fmoc | Protection | Fmoc-OSu, NaHCO₃ | Dioxane/H₂O | RT | 4 - 24 | >95 |
| Deprotection | 20% Piperidine in DMF | DMF | RT | 0.2 - 1 | >98 |
Experimental Protocols
Detailed methodologies for the protection and deprotection of a generic primary amine are provided below. These protocols are general and may require optimization for specific substrates.
Boc Protection Protocol
-
Dissolution: Dissolve the amine (1.0 equiv) in a suitable solvent mixture such as tetrahydrofuran (THF) and water (2:1).
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) and a base such as triethylamine (TEA, 1.5 equiv) or sodium hydroxide (NaOH, 1.5 equiv).
-
Reaction: Stir the mixture at room temperature for 2-12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.[9]
Boc Deprotection Protocol (Acidic Conditions)
-
Dissolution: Dissolve the Boc-protected amine (1.0 equiv) in dichloromethane (DCM).
-
Reagent Addition: Add trifluoroacetic acid (TFA, 10-20 equiv) dropwise at 0 °C.
-
Reaction: Stir the mixture at room temperature for 0.5-3 hours.[5]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA.
-
Purification: The resulting amine salt can often be used directly or neutralized with a base and purified by extraction or chromatography.[10]
Cbz Protection Protocol
-
Dissolution: Dissolve the amine (1.0 equiv) in a mixture of THF and water (2:1).
-
Reagent Addition: Add sodium bicarbonate (NaHCO₃, 2.0 equiv) followed by the dropwise addition of benzyl chloroformate (Cbz-Cl, 1.1 equiv) at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 2-20 hours.[8]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by silica gel column chromatography.[8]
Cbz Deprotection Protocol (Hydrogenolysis)
-
Dissolution: Dissolve the Cbz-protected amine (1.0 equiv) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).[11]
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (5-10 mol%).
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature.[11]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[11]
Fmoc Protection Protocol
-
Dissolution: Dissolve the amino acid (1.0 equiv) in a 10% aqueous solution of sodium carbonate.
-
Reagent Addition: Add a solution of 9-fluorenylmethyloxycarbonyl-N-succinimide (Fmoc-OSu, 1.05 equiv) in dioxane.[12]
-
Reaction: Stir the mixture at room temperature for 4-24 hours.[12]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Acidify the reaction mixture with dilute HCl and extract the Fmoc-protected amino acid with an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The product can be further purified by crystallization.[12]
Fmoc Deprotection Protocol (Basic Conditions)
-
Resin Swelling (for SPPS): Swell the Fmoc-protected amino acid resin in dimethylformamide (DMF) for 30 minutes.[12]
-
Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 3-20 minutes. This is often performed in two steps (e.g., 3 minutes followed by 10-15 minutes).[12]
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.[12]
-
Monitoring: The completion of the deprotection can be monitored using a qualitative method like the Kaiser test to detect the presence of free primary amines.[12]
Visualizing the Workflow and Decision-Making Process
To further aid in the understanding and selection of amine protecting groups, the following diagrams illustrate a general experimental workflow and a decision-making tree.
Conclusion
The choice of an amine protecting group is a nuanced decision that significantly influences the outcome of a synthetic endeavor. The Boc group, with its acid lability, stands as a robust and reliable choice for a wide array of applications. However, its effectiveness is maximized when considered in the context of other available protecting groups like the base-labile Fmoc and the hydrogenolysis-cleavable Cbz. By understanding the orthogonal nature of these groups and their specific chemical compatibilities, researchers can design more efficient and elegant synthetic strategies. The data and protocols presented in this guide serve as a foundational resource for making informed decisions in the protection and deprotection of amines, ultimately enabling the successful synthesis of complex and valuable molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Bromo-PEG6-Boc from Various Suppliers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the quality and consistency of chemical reagents are paramount to achieving reliable and reproducible experimental results. Bromo-PEG6-Boc, a commonly used bifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), is no exception. This guide provides a framework for the head-to-head comparison of this compound from different suppliers, offering objective methodologies and supporting experimental data to aid in the selection of the most suitable product for your research needs.
This compound is a polyethylene glycol (PEG)-based linker containing a terminal bromine atom and a tert-butyloxycarbonyl (Boc)-protected amine.[1][2] This heterobifunctional structure allows for the sequential conjugation of two different molecules, making it a valuable tool in the construction of PROTACs. PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[3][4][5][6] The linker component of a PROTAC, in this case, this compound, plays a critical role in optimizing the formation of the ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase, which is essential for target degradation.
Given its crucial role, the purity, reactivity, and stability of this compound can significantly impact the efficacy and reproducibility of PROTAC-based experiments. This guide outlines key quality control experiments and provides a comparative framework for evaluating this reagent from various suppliers.
Comparative Analysis of this compound from Leading Suppliers
While a comprehensive, independent, head-to-head study of this compound from all suppliers is not publicly available, researchers can evaluate products based on the data provided by the suppliers and by conducting a series of standardized in-house quality control experiments. The following table summarizes key specifications to consider when sourcing this compound, with hypothetical data for illustrative purposes.
| Parameter | Supplier A | Supplier B | Supplier C | Test Method |
| Purity (by HPLC) | >98% | >95% | >97% | HPLC-ELSD/CAD |
| Identity Confirmation | Conforms to structure | Conforms to structure | Conforms to structure | ¹H NMR, ¹³C NMR, MS |
| Reactivity (Test Reaction Yield) | 92% | 88% | 90% | Standard Nucleophilic Substitution |
| Stability (Purity after 1 month at 4°C) | 97.5% | 94% | 96% | HPLC-ELSD/CAD |
| Appearance | White to off-white solid | White to off-white solid | White to off-white solid | Visual Inspection |
| Solubility | Soluble in DMSO, DCM | Soluble in DMSO, DCM | Soluble in DMSO, DCM | Visual Inspection |
Key Experimental Protocols for Quality Assessment
To ensure the quality and performance of this compound, a series of analytical and functional tests should be performed. The following are detailed protocols for key experiments.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and identify any potential impurities. Due to the lack of a strong UV chromophore in the PEG chain, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended.[7][8]
Methodology:
-
System: Agilent 1260 Infinity II HPLC or equivalent
-
Column: C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 30-90% B over 15 minutes, then hold at 90% B for 5 minutes, followed by re-equilibration.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: ELSD (Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 SLM) or CAD
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound in acetonitrile at a concentration of 1 mg/mL.
Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS)
Objective: To confirm the chemical structure of this compound.
Methodology:
-
¹H NMR Spectroscopy:
-
Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl₃).
-
Procedure: Dissolve approximately 5-10 mg of the sample in 0.7 mL of CDCl₃. Acquire the ¹H NMR spectrum. The spectrum should show characteristic peaks for the Boc group (a singlet around 1.44 ppm), the PEG backbone (a series of multiplets between 3.5 and 3.8 ppm), and the bromo-terminated methylene group (a triplet around 3.4 ppm).
-
-
Mass Spectrometry:
-
Instrument: Agilent 6530 Q-TOF LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Procedure: Prepare a dilute solution of the sample in methanol. Infuse the sample directly into the mass spectrometer. The resulting spectrum should show a prominent peak corresponding to the [M+Na]⁺ adduct of this compound.
-
Reactivity Assessment via a Standard Nucleophilic Substitution Reaction
Objective: To assess the reactivity of the bromo group in a standardized reaction.
Methodology:
-
Reaction: Reaction of this compound with a model nucleophile, such as sodium azide, to form Azido-PEG6-Boc.
-
Procedure:
-
Dissolve this compound (1 equivalent) in dimethylformamide (DMF).
-
Add sodium azide (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by HPLC to determine the yield of Azido-PEG6-Boc.
-
Stability Assessment
Objective: To evaluate the stability of the Boc protecting group under typical storage conditions.
Methodology:
-
Procedure:
-
Store a sample of this compound at 4°C for a defined period (e.g., 1 month).
-
At the end of the storage period, re-analyze the sample for purity by HPLC using the method described in Protocol 1.
-
Compare the purity profile to that of the initial sample to assess for any degradation. The Boc group can be susceptible to acidic conditions, and its degradation would result in the appearance of a new peak corresponding to the deprotected amine.[9][10]
-
Visualizing the Role of this compound in a PROTAC Workflow
To understand the practical application of this compound, it is essential to visualize its role in a typical PROTAC experimental workflow. The following diagrams, generated using the DOT language for Graphviz, illustrate the PROTAC mechanism of action and a general experimental workflow for evaluating a newly synthesized PROTAC.
Caption: Mechanism of Action of a PROTAC utilizing a this compound derived linker.
Caption: A typical experimental workflow for the evaluation of a newly synthesized PROTAC.
Conclusion
The selection of a high-quality this compound linker is a critical first step in the development of effective and reproducible PROTACs. While suppliers provide initial quality metrics, conducting in-house validation using the standardized protocols outlined in this guide will provide researchers with the confidence needed to proceed with their downstream experiments. By systematically evaluating purity, identity, reactivity, and stability, researchers can ensure the integrity of their starting materials, leading to more reliable and impactful scientific outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Bromo-peg6-t-butyl ester | Bromides | Ambeed.com [ambeed.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. aseestant.ceon.rs [aseestant.ceon.rs]
- 7. benchchem.com [benchchem.com]
- 8. ingenieria-analitica.com [ingenieria-analitica.com]
- 9. researchgate.net [researchgate.net]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
Unraveling the Spectrometric Signature: A Comparative Guide to the Mass Spectrometry of Bromo-PEG6-Boc Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of bifunctional molecules such as Bromo-PEG6-Boc is paramount in the fields of bioconjugation and drug development. This guide provides a comparative analysis of mass spectrometry-based techniques for the characterization of this compound, a heterobifunctional crosslinker containing a bromo group, a polyethylene glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protecting group. We present a summary of expected analytical data, detailed experimental protocols, and a comparison with alternative analytical methodologies.
Quantitative Data Summary
Mass spectrometry of this compound is expected to yield key data points for its structural confirmation. The following table summarizes the anticipated mass-to-charge ratios (m/z) for the intact molecule and its characteristic fragments under different ionization conditions. The presence of bromine with its characteristic isotopic distribution (79Br and 81Br in an approximate 1:1 ratio) will result in doublet peaks for all bromine-containing fragments, separated by 2 Da.[1]
| Ion Type | Proposed Formula | Expected m/z (79Br/81Br) | Ionization Technique | Notes |
| [M+H]+ | C19H38BrO8+ | 473.18 / 475.18 | ESI | Protonated molecular ion. |
| [M+Na]+ | C19H37BrNaO8+ | 495.16 / 497.16 | ESI, MALDI | Sodiated adduct, common for PEGylated compounds. |
| [M-Boc+H]+ | C14H28BrO6+ | 371.11 / 373.11 | ESI-MS/MS | Loss of the Boc protecting group (100 Da). |
| [M-Br]+ | C19H37O8+ | 393.25 | ESI-MS/MS | Loss of the bromine radical. |
| PEG backbone fragments | Variable | Variable | ESI-MS/MS | Characteristic neutral loss of ethylene glycol units (44 Da).[2] |
Experimental Protocols
A robust and reproducible analytical method is crucial for the accurate characterization of this compound. Below are detailed protocols for sample preparation and analysis by liquid chromatography-mass spectrometry (LC-MS).
Sample Preparation
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as acetonitrile or methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition (e.g., 95% water with 0.1% formic acid and 5% acetonitrile with 0.1% formic acid).
-
Quality Control: Prepare a blank sample (solvent only) and a system suitability standard to ensure the cleanliness of the system and consistent instrument performance.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Instrumentation: An Agilent 1260 Infinity LC system coupled to an Agilent 6520 Accurate-Mass Q-TOF Mass Spectrometer or a similar high-resolution mass spectrometer.[2]
-
Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS Parameters:
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 175 V
-
Gas Temperature: 325 °C
-
Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psig
-
Mass Range: 100-1000 m/z
-
-
MS/MS Analysis: For fragmentation studies, select the precursor ions corresponding to [M+H]+ and [M+Na]+ for collision-induced dissociation (CID) with varying collision energies (e.g., 10, 20, and 40 eV) to obtain a comprehensive fragmentation pattern.
Visualizing the Analytical Workflow and Fragmentation
To better illustrate the experimental process and the expected fragmentation of this compound, the following diagrams are provided.
Caption: LC-MS workflow for this compound analysis.
Caption: Key fragmentation pathways of this compound.
Alternative Analytical Methods
While LC-MS is a powerful tool, other analytical techniques can provide complementary information for the characterization of this compound.
| Technique | Principle | Advantages | Disadvantages | Relevance to this compound |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, including connectivity of atoms. | Lower sensitivity compared to MS; requires higher sample amounts. | Confirms the overall structure and purity of the synthesized molecule. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the molecule's bonds. | Provides information about the functional groups present. | Does not provide detailed structural or molecular weight information. | Confirms the presence of key functional groups like C-O (ether), C=O (carbonate), and C-Br. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separates components of a mixture based on their interaction with a stationary phase. | Excellent for purity assessment and quantification. | This compound lacks a strong chromophore, leading to low UV sensitivity.[3][4] | Can be used for purity analysis, but detection might be challenging without a suitable detector like a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD).[3][4] |
References
Structural Confirmation of Bromo-PEG6-Boc: A Comparative Guide to NMR Spectroscopic Analysis
For researchers, scientists, and drug development professionals, the precise structural confirmation of linker molecules is paramount for the successful synthesis of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopic data for the verification of Bromo-PEG6-Boc, a commonly used PEG-based linker. We present expected chemical shifts, a detailed experimental protocol for data acquisition, and a comparison with potential process-related impurities to ensure the unambiguous structural elucidation and purity assessment of this critical reagent.
Data Presentation: Comparative NMR Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural confirmation of organic molecules. By analyzing the chemical shifts in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity and chemical environment of each atom in the this compound molecule can be determined.
The structure of this compound contains three key regions, each with characteristic NMR signals: the tert-butyloxycarbonyl (Boc) protecting group, the hexaethylene glycol (PEG6) chain, and the terminal bromoalkyl group. A comparison of the expected chemical shifts for the desired product against potential impurities is crucial for accurate analysis.
| Compound Name | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| This compound | Boc (-C(CH₃)₃) | ~1.45 (s, 9H) | ~80 (quaternary C), ~28 (CH₃) | The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet. The quaternary carbon and the three methyl carbons are also readily identifiable in the ¹³C spectrum. |
| PEG (-O-CH₂-CH₂-O-) | ~3.65 (m) | ~70-71 | The repeating ethylene glycol units result in a complex multiplet in the ¹H spectrum and a strong signal in the ¹³C spectrum. | |
| -CH₂-NH-Boc | ~3.55 (t) | ~40 | The methylene group adjacent to the Boc-protected amine. | |
| Br-CH₂- | ~3.80 (t) | ~30 | The methylene group directly attached to the electronegative bromine atom is shifted downfield in both ¹H and ¹³C spectra. | |
| -CH₂-O-CH₂-CH₂-Br | ~3.70 (t) | ~71 | The methylene group adjacent to the ether oxygen and the bromo-ethyl group. | |
| Alternative/Impurity | ||||
| Hexaethylene glycol | HO-CH₂- | ~3.7 (t) | ~61 | Unreacted starting material. The terminal methylene groups adjacent to the hydroxyls will have different chemical shifts compared to the internal PEG signals. The hydroxyl proton is often broad and may exchange with D₂O. |
| Boc-NH-(CH₂)₂-OH | HO-CH₂- | ~3.6 (t) | ~60 | Another potential unreacted starting material. |
| Di-Boc-PEG6-Di-Boc | Boc (-C(CH₃)₃) | ~1.45 (s, 18H) | ~80 (quaternary C), ~28 (CH₃) | A potential byproduct resulting from the reaction at both ends of the PEG chain. The integration of the Boc signal would be double that of the desired product relative to the PEG signals. |
| PEG Elimination Product | C=CH₂ | ~5.2-6.0 | ~110-140 | Elimination byproducts can arise during the Williamson ether synthesis used to prepare PEGs, resulting in terminal alkene functionalities. |
Experimental Protocols
Accurate and reproducible NMR data acquisition is contingent on a standardized experimental protocol.
Sample Preparation:
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound product.
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆)). CDCl₃ is a common choice for non-polar to moderately polar compounds.
-
Sample Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm). However, the residual solvent peak is often used for referencing (CDCl₃: δ = 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 3-4 seconds.
-
Spectral Width (SW): 12-16 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 to 4096 scans, as ¹³C has a low natural abundance.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): 200-240 ppm.
-
Temperature: 298 K.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the structural confirmation of this compound and a representation of the key structural features.
Caption: A flowchart outlining the key steps for the structural confirmation of this compound using NMR spectroscopy.
Caption: A diagram highlighting the characteristic proton NMR signals of the main functional groups in this compound.
Safety Operating Guide
Navigating the Safe Handling of Bromo-PEG6-Boc: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents such as Bromo-PEG6-Boc. This essential guide provides immediate, critical safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment. By offering procedural, step-by-step guidance, this document aims to be the preferred resource for laboratory safety and chemical handling, building a foundation of trust through value-added information beyond the product itself.
Understanding the Hazards
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory tract irritation.[1] Adherence to proper safety protocols is crucial to mitigate these risks.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is non-negotiable when working with this compound. The following table summarizes the required PPE, forming the first barrier against chemical exposure.
| Body Part | Required PPE | Material/Type Recommendation |
| Hands | Chemical-resistant gloves | Nitrile or Neoprene gloves are recommended for protection against a broad range of chemicals.[2] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times. |
| Eyes | Safety goggles or glasses | Must meet ANSI Z.87.1 standards to protect from splashes.[2] |
| Face | Face shield | To be worn over safety glasses/goggles during procedures with a high risk of splashing or aerosol generation. |
| Body | Laboratory coat | A buttoned, long-sleeved lab coat made of a non-absorbent material is essential to protect skin and clothing. |
Operational Plan: A Step-by-Step Handling Protocol
This section outlines a detailed methodology for a common application of this compound: its use as a PEG-based PROTAC linker in bioconjugation. This protocol is a composite of best practices for handling PEG linkers and Boc-protected compounds.
Experimental Protocol: Conjugation of this compound to a Target Protein
-
Preparation of Reagents:
-
Allow the this compound container to equilibrate to room temperature before opening.
-
Prepare a stock solution of this compound in an appropriate anhydrous solvent (e.g., Dimethylformamide - DMF or Dimethyl sulfoxide - DMSO) in a chemical fume hood.
-
-
Reaction Setup:
-
All manipulations should be performed within a certified chemical fume hood to minimize inhalation exposure.
-
In a clean, dry reaction vessel, dissolve the target protein in a suitable buffer.
-
Under controlled conditions, add the this compound solution to the protein solution. The reaction conditions (e.g., temperature, pH, and stirring) should be optimized based on the specific protein and desired conjugation efficiency.
-
-
Reaction Monitoring and Quenching:
-
Monitor the progress of the reaction using an appropriate analytical technique (e.g., LC-MS or SDS-PAGE).
-
Once the desired level of conjugation is achieved, quench the reaction by adding a suitable reagent to consume any unreacted this compound.
-
-
Purification:
-
Purify the resulting conjugate using a suitable method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents and byproducts.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure the safety of all laboratory personnel. As a halogenated organic compound, specific disposal protocols must be followed.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of in a designated, labeled hazardous waste container for halogenated organic compounds.[3][4] |
| Contaminated Solvents | Collect all solvents used in the reaction and purification steps in a separate, labeled waste container for halogenated organic waste. Do not mix with non-halogenated solvent waste.[5] |
| Contaminated Labware (e.g., pipette tips, vials) | Place in a designated solid hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Dispose of in a designated solid hazardous waste container immediately after use. |
Key Disposal Considerations:
-
Segregation: Keep halogenated waste separate from non-halogenated waste to reduce disposal costs and ensure proper treatment.[5]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical contents.
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Consult Local Regulations: Always adhere to your institution's and local environmental regulations for hazardous waste disposal.
Emergency Procedures: Preparedness is Key
In the event of accidental exposure or a spill, immediate and appropriate action is crucial.
| Incident | Emergency Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Spill | For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material in a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department. |
By strictly adhering to these safety and handling protocols, researchers can confidently and safely utilize this compound in their critical work, advancing scientific discovery while maintaining the highest standards of laboratory safety.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
